Product packaging for Chrolactomycin(Cat. No.:)

Chrolactomycin

Cat. No.: B1242137
M. Wt: 432.5 g/mol
InChI Key: PDRSLLCMBAJBJG-NXEQBSQSSA-N
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Description

Chrolactomycin is a furopyran.
This compound has been reported in Streptomyces with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O7 B1242137 Chrolactomycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

(1S,3S,6S,10R,12R,13R,16S,19S)-16-methoxy-3,10,12-trimethyl-14-methylidene-15,17-dioxo-18,20-dioxatetracyclo[11.5.2.01,6.016,19]icos-4-ene-4-carboxylic acid

InChI

InChI=1S/C24H32O7/c1-12-7-6-8-16-10-17(20(26)27)14(3)11-23(16)21-24(29-5,22(28)31-23)19(25)15(4)18(30-21)13(2)9-12/h10,12-14,16,18,21H,4,6-9,11H2,1-3,5H3,(H,26,27)/t12-,13-,14+,16+,18-,21+,23+,24-/m1/s1

InChI Key

PDRSLLCMBAJBJG-NXEQBSQSSA-N

Isomeric SMILES

C[C@@H]1CCC[C@H]2C=C([C@H](C[C@@]23[C@H]4[C@](C(=O)C(=C)[C@H](O4)[C@@H](C1)C)(C(=O)O3)OC)C)C(=O)O

Canonical SMILES

CC1CCCC2C=C(C(CC23C4C(C(=O)C(=C)C(O4)C(C1)C)(C(=O)O3)OC)C)C(=O)O

Synonyms

chrolactomycin

Origin of Product

United States

Foundational & Exploratory

Chrolactomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. 569N-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrolactomycin is a novel polyketide antibiotic with promising antitumor properties, first identified from the fermentation broth of Streptomyces sp. 569N-3[1]. This technical guide provides an in-depth overview of the available scientific and patent literature concerning the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for fermentation and purification, summaries of quantitative data, and visualizations of the experimental workflow. This document aims to serve as a comprehensive resource for researchers interested in the development and study of this potent natural product.

Discovery and Producing Organism

This compound was discovered as a secondary metabolite produced by the actinomycete strain Streptomyces sp. 569N-3 (FERM BP-6158)[2]. Members of the genus Streptomyces are well-documented producers of a wide array of bioactive compounds, including many clinically significant antibiotics and anticancer agents[3]. The discovery of this compound adds to the vast chemical diversity of natural products derived from these prolific microorganisms.

Fermentation of Streptomyces sp. 569N-3

The production of this compound is achieved through submerged batch fermentation of Streptomyces sp. 569N-3. The following protocols are based on established methods for the cultivation of Streptomyces species and information disclosed in patent literature[2][4][5][6].

Inoculum Preparation

Aseptic techniques are critical for all stages of inoculum development to prevent contamination.

Protocol 1: Spore Suspension Preparation

  • Culture Growth: Streak a cryopreserved stock of Streptomyces sp. 569N-3 onto an ISP-2 agar plate. Incubate at 28-30°C for 7-10 days, or until mature sporulation is observed.

  • Spore Harvesting: Aseptically add 5-10 mL of sterile 20% glycerol solution to the surface of the mature culture. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Homogenization: Transfer the spore suspension to a sterile tube containing glass beads. Vortex vigorously for 1-2 minutes to break up spore chains and mycelial fragments.

  • Filtration: Filter the suspension through a sterile cotton plug to remove larger mycelial debris.

  • Quantification and Storage: Determine the spore concentration using a hemocytometer. Dilute the spore suspension to a final concentration of approximately 1 x 10⁸ spores/mL with sterile 20% glycerol. Aliquot and store at -80°C for long-term use.

Seed Culture
  • Medium: Prepare a seed culture medium (e.g., ISP-2 broth). Distribute 100 mL of the medium into 500 mL baffled flasks and sterilize by autoclaving.

  • Inoculation: Inoculate the sterilized medium with 1 mL of the prepared spore suspension (1 x 10⁸ spores/mL).

  • Incubation: Incubate the flasks on a rotary shaker at 200-250 rpm and 28-30°C for 48-72 hours.

Production Fermentation
  • Production Medium: Prepare the main fermentation medium with the following composition (per liter):

    • Soluble Starch: 40 g

    • Soybean Meal (SBM): 10 g

    • Corn Steep Liquor (CSL): 5 g

    • Dry Yeast: 5 g

    • Potassium Dihydrogenphosphate: 5 g

    • Zinc Sulfate Heptahydrate: 0.01 g

    • Cobalt Chloride Hexahydrate: 0.001 g

    • Nickel Sulfate: 0.001 g

    • Magnesium Phosphate Octahydrate: 0.5 g

    • Adjust pH to 7.0 before sterilization[2].

  • Sterilization: Sterilize the production medium by autoclaving.

  • Inoculation: Inoculate the production medium with 5% (v/v) of the seed culture.

  • Fermentation Conditions: Conduct the fermentation in a suitable fermenter with controlled parameters:

    • Temperature: 28°C

    • Agitation: 500 rpm

    • Aeration: 2.5 L/min

    • Duration: 140 hours[2].

Extraction and Isolation of this compound

The following multi-step purification protocol is derived from patent literature and general chromatographic principles for natural product isolation[2].

Extraction
  • Biomass Separation: To the 4 L fermentation culture, add a filter aid (e.g., Radiolite #600) to a final concentration of 10%. Separate the mycelial biomass from the culture filtrate by centrifugation or filtration[2].

  • Mycelial Extraction: Extract the separated mycelium with 750 mL of methanol with thorough stirring. Filter to obtain the methanol extract[2].

  • Combined Extract: Combine the methanol extract with the initial culture filtrate. Adjust the total volume to 4 L with water[2].

Chromatographic Purification

Protocol 2: Multi-step Chromatography for this compound Isolation

  • Diaion HP-20 Column Chromatography (Step 1):

    • Column Preparation: Pack a column with 220 mL of Diaion HP-20 resin and equilibrate with water.

    • Loading: Pass the 4 L combined extract through the column to adsorb the active components[2].

    • Washing: Elute impurities with 700 mL of an 80% aqueous methanol solution[2].

    • Elution: Elute the active components with 700 mL of methanol[2].

    • Concentration: Concentrate the active fraction to dryness under reduced pressure to yield a brown oily substance[2].

  • Diaion HP-20SS Column Chromatography (Step 2):

    • Sample Preparation: Dissolve the oily residue from the previous step in a small amount of methanol.

    • Column Preparation: Pack a column with 100 mL of Diaion HP-20SS resin and equilibrate.

    • Loading: Load the dissolved sample onto the column.

    • Washing: Elute impurities with 300 mL of a 60% aqueous acetonitrile solution[2].

    • Elution: Elute the active components with 300 mL of a 70% aqueous acetonitrile solution[2].

    • Concentration: Concentrate the active fraction to dryness under reduced pressure[2].

  • Silica Gel Column Chromatography (Step 3):

    • Sample Preparation: Dissolve the residue in a small amount of chloroform.

    • Column Preparation: Pack a silica gel column (e.g., Wako Gel C-200) with a chloroform-methanol mixture.

    • Loading and Elution: Apply the sample and develop the column with a chloroform-methanol mixture. Elute impurities with a chloroform/methanol (100:1, v/v) mixture, followed by elution of the active components[2].

  • High-Performance Liquid Chromatography (HPLC) - Final Purification:

    • Further purification can be achieved using reversed-phase HPLC (e.g., C18 column) with a suitable gradient of water and acetonitrile or methanol, containing an optional modifier like formic acid or trifluoroacetic acid. The specific gradient and conditions would require optimization based on the purity of the fraction from the previous step.

Structure Elucidation and Physicochemical Properties

The structure of this compound was determined by spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1].

PropertyValue
Molecular Formula C₂₄H₃₂O₇
Molecular Weight 432.5 g/mol
Appearance Not specified in available literature

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

Detailed, publicly available tables of the ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for this compound are limited. For a comprehensive structural analysis, it is recommended to acquire and analyze the following 2D NMR data: COSY, HSQC, and HMBC.

¹H NMR (ppm)¹³C NMR (ppm)
Data not available in searched literatureData not available in searched literature

Table 2: ¹H and ¹³C NMR Data for this compound. (Data to be populated upon experimental determination).

m/zProposed Fragment
Data not available in searched literatureData not available in searched literature

Table 3: Mass Spectrometry Fragmentation Data for this compound. (Data to be populated upon experimental determination).

Biological Activity

This compound has been identified as a novel antitumor antibiotic[1]. However, detailed quantitative bioactivity data, such as IC₅₀ values against a panel of human cancer cell lines, are not widely available in the public domain.

Cell LineIC₅₀ (µM)
Data not available in searched literatureData not available in searched literature

Table 4: In Vitro Anticancer Activity of this compound. (Data to be populated upon experimental determination).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the production and isolation of this compound.

Chrolactomycin_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis spore_stock Streptomyces sp. 569N-3 Spore Stock inoculum_prep Inoculum Preparation spore_stock->inoculum_prep seed_culture Seed Culture inoculum_prep->seed_culture production_ferm Production Fermentation seed_culture->production_ferm centrifugation Biomass Separation production_ferm->centrifugation mycelial_extraction Mycelial Methanol Extraction centrifugation->mycelial_extraction combine_extracts Combine Extracts mycelial_extraction->combine_extracts hp20 Diaion HP-20 Chromatography combine_extracts->hp20 hp20ss Diaion HP-20SS Chromatography hp20->hp20ss silica_gel Silica Gel Chromatography hp20ss->silica_gel hplc Final HPLC Purification silica_gel->hplc structure_elucidation Structure Elucidation (NMR, MS) hplc->structure_elucidation bioactivity_testing Bioactivity Testing hplc->bioactivity_testing

Figure 1. General workflow for this compound production and isolation.

Conclusion

This compound represents a promising natural product with potential for further development as an anticancer agent. This technical guide consolidates the currently available information on its discovery, production, and purification. It is important to note that while the foundational protocols are outlined, further optimization of fermentation and purification parameters is likely to enhance the yield and purity of the final compound. The lack of detailed, publicly available quantitative bioactivity and spectroscopic data highlights an area for future research that will be critical for advancing the therapeutic potential of this compound.

References

An In-depth Technical Guide to 6-Hydroxychrolactomycin: Structure and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxychrolactomycin is a polyketide metabolite isolated from the actinomycete Actinospica strain gamma-22.[1][2] It is a derivative of the better-known compound, this compound. Structurally, it is characterized by a complex macrolactone ring system. This document provides a comprehensive overview of the available technical information on 6-hydroxythis compound, focusing on its chemical structure, biological activity, and the experimental protocols for its study. Information on the related compound, this compound, is also included to provide a broader context for its potential mechanism of action.

Chemical Structure

The structure of 6-hydroxythis compound was established through extensive spectroscopic analysis, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The molecular formula is C24H32O8.[2] Key structural features include a diterpene skeleton. The addition of a hydroxyl group at the C-6 position distinguishes it from this compound.[2]

Table 1: Spectroscopic Data for 6-Hydroxythis compound

Technique Key Observations Reference
HRESIMSMolecular formula deduced as C24H32O8[2]
1D & 2D NMRConfirmed the planar structure and relative stereochemistry[1][2]
UV SpectroscopyCharacteristic maximum at 210 nm[2]

Biological Activity

6-Hydroxythis compound exhibits antimicrobial activity, primarily against Gram-positive bacteria.[1][2] It is generally observed to be less potent than its parent compound, this compound.[1][2] No activity has been reported against Gram-negative bacteria or the yeast Candida albicans.[2]

Table 2: Antimicrobial Activity of 6-Hydroxythis compound and this compound

Organism 6-Hydroxythis compound MIC (µg/mL) This compound MIC (µg/mL) Reference
Staphylococcus aureusData not available in searched literatureData not available in searched literature
Gram-positive bacteria (general)ActiveMore active than 6-hydroxythis compound[1][2]
Gram-negative bacteriaInactiveData not available in searched literature[2]
Candida albicansInactiveData not available in searched literature[2]

Note: Specific Minimum Inhibitory Concentration (MIC) values for 6-hydroxythis compound against a panel of bacteria are not detailed in the readily available literature. The provided information is based on the general activity described.

Potential Mechanism of Action: Insights from this compound

While the specific mechanism of action for 6-hydroxythis compound has not been fully elucidated, the activity of its parent compound, this compound, suggests a potential mode of action.[2] this compound has been identified as an inhibitor of telomerase, an enzyme crucial for the maintenance of telomeres and implicated in the immortalization of cancer cells.

Telomerase Inhibition Pathway

Telomerase adds telomeric DNA repeats to the ends of chromosomes, preventing their progressive shortening during cell division. Inhibition of telomerase can lead to telomere shortening, cellular senescence, and apoptosis in cancer cells. The proposed mechanism for this compound involves the direct inhibition of the telomerase enzyme.

Telomerase_Inhibition cluster_cell Cancer Cell Telomerase Telomerase (hTERT) Telomere Telomere Telomerase->Telomere Elongation Short_Telomere Shortened Telomere Telomere->Short_Telomere Replication-induced shortening Senescence Cellular Senescence Short_Telomere->Senescence Apoptosis Apoptosis Short_Telomere->Apoptosis This compound This compound This compound->Telomerase Inhibition

Caption: Proposed mechanism of telomerase inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments related to the isolation and characterization of 6-hydroxythis compound.

Fermentation and Isolation

The production of 6-hydroxythis compound is achieved through the fermentation of Actinospica strain gamma-22.

Fermentation_Isolation_Workflow Fermentation Fermentation of Actinospica strain gamma-22 (Half-strength AF medium, 6 days, 28°C) Extraction Ethyl Acetate Extraction of Cleared Broth Fermentation->Extraction Fractionation Reversed-Phase MPLC Fractionation Extraction->Fractionation Purification HPLC Purification of Active Fractions Fractionation->Purification Compound1 6-Hydroxythis compound (elutes at 4.5 min) Purification->Compound1 Compound2 This compound (elutes at 6.3 min) Purification->Compound2

Caption: Workflow for the fermentation and isolation of 6-hydroxythis compound.

Detailed Protocol:

  • Fermentation: Actinospica strain gamma-22 is cultured in half-strength AF medium. The fermentation is carried out for 6 days at 28°C.[2]

  • Extraction: The fermentation broth is cleared, and the supernatant is extracted with ethyl acetate.[2]

  • Fractionation: The ethyl acetate extract is subjected to reversed-phase medium-pressure liquid chromatography (MPLC) for initial fractionation.[2]

  • Purification: Fractions showing activity against Staphylococcus aureus are further purified by high-performance liquid chromatography (HPLC) to yield pure 6-hydroxythis compound and this compound.[2]

Antimicrobial Susceptibility Testing

The antimicrobial activity of 6-hydroxythis compound is determined using standard methods for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol (General Method):

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, typically to a concentration of 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compound (6-hydroxythis compound) is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

6-Hydroxythis compound is a recently identified natural product with demonstrated antimicrobial activity against Gram-positive bacteria. While its potency appears to be lower than its parent compound, this compound, its unique structure warrants further investigation. Future research should focus on determining the specific MIC values against a broader range of pathogens, elucidating its precise mechanism of action, and exploring its potential as a lead compound for the development of new anti-infective agents. The potential for telomerase inhibition, as suggested by the activity of this compound, also presents an exciting avenue for anticancer research.

References

In-Depth Technical Guide: The Mechanism of Action of Chrolactomycin as a Telomerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrolactomycin, a microbial-derived natural product, has been identified as an inhibitor of telomerase, the ribonucleoprotein enzyme responsible for maintaining telomere length and a critical factor in cellular immortality and cancer progression. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a telomerase inhibitor. It details the available data on its inhibitory activity, the experimental protocols utilized for its characterization, and the putative molecular interactions with the telomerase enzyme complex. This document is intended to serve as a resource for researchers in oncology, drug discovery, and cellular biology, providing a foundation for further investigation and the development of novel anti-cancer therapeutics based on the this compound scaffold.

Introduction

Telomerase is a reverse transcriptase that adds telomeric DNA repeats to the ends of chromosomes, thus compensating for the progressive telomere shortening that occurs during cell division. In most somatic cells, telomerase activity is repressed, leading to a finite cellular lifespan. However, in approximately 90% of human cancers, telomerase is reactivated, enabling limitless replicative potential, a hallmark of cancer. This makes telomerase an attractive target for cancer therapy.

This compound is a structurally unique antibiotic produced by Streptomyces sp.[1]. Initial screening of a microbial products library identified this compound as a compound that selectively inhibits the growth of a yeast strain with shortened telomeres, suggesting a potential role in targeting telomere maintenance pathways[2][3]. Subsequent studies confirmed its activity as a human telomerase inhibitor, making it a valuable lead compound for the development of novel anti-cancer agents[2]. This guide synthesizes the current understanding of this compound's mechanism of action as a telomerase inhibitor.

Quantitative Data on Telomerase Inhibition

The inhibitory potency of this compound against human telomerase has been quantified in cell-free assays. The following table summarizes the reported 50% inhibitory concentration (IC50) value.

CompoundAssay TypeEnzyme SourceIC50 (µM)Reference
This compoundCell-free TRAP assayHuman telomerase11[2]

Mechanism of Action

Detailed mechanistic studies suggest that this compound directly inhibits the enzymatic activity of human telomerase[2]. While the precise binding site and the exact nature of the interaction are still under full elucidation, the available evidence points towards a direct interaction with the telomerase enzyme complex.

A competitive gel analysis has been performed to probe the interaction of this compound with the telomerase catalytic subunit, hTERT. This experiment suggests a direct binding interaction, although further studies are required to pinpoint the specific amino acid residues involved.

Signaling Pathway of Telomerase Inhibition

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting telomerase and its downstream cellular consequences.

Chrolactomycin_Mechanism cluster_cell Cancer Cell This compound This compound Telomerase Telomerase (hTERT/hTR complex) This compound->Telomerase Direct Inhibition Telomere_Shortening Progressive Telomere Shortening Telomerase->Telomere_Shortening Prevents Elongation Cell_Senescence Cellular Senescence Telomere_Shortening->Cell_Senescence Apoptosis Apoptosis Telomere_Shortening->Apoptosis TRAP_Assay_Workflow cluster_workflow Cell-Free TRAP Assay Workflow A 1. Prepare Telomerase Extract (e.g., from HeLa cells) B 2. Incubate Extract with this compound (various concentrations) A->B C 3. Add TRAP Reaction Mix (TS primer, dNTPs, buffer) B->C D 4. Telomerase Elongation Step (Incubate at 30°C) C->D E 5. PCR Amplification (Add reverse primer and Taq polymerase) D->E F 6. Gel Electrophoresis (Analyze PCR products) E->F G 7. Quantify Inhibition (Measure band intensity, calculate IC50) F->G Cellular_TRAP_Workflow cluster_workflow Cellular TRAP Assay Workflow A 1. Culture Cancer Cells (e.g., HCT116) B 2. Treat Cells with this compound (for a specified duration) A->B C 3. Harvest Cells and Prepare Lysate B->C D 4. Perform TRAP Assay on Lysate (as described in Protocol 4.1) C->D E 5. Analyze and Quantify Telomerase Activity D->E

References

Chrolactomycin's Antibacterial Spectrum of Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive review of publicly available scientific literature, specific quantitative data on the Minimum Inhibitory Concentrations (MICs) of chrolactomycin against bacterial strains are not available. The primary research article mentioning its activity only provides a qualitative assessment in its abstract. Similarly, detailed studies on its mechanism of action and effects on bacterial signaling pathways have not been published. This guide, therefore, provides a framework for the evaluation of this compound's antibacterial spectrum based on established methodologies and highlights common antibiotic targets as illustrative examples.

Introduction

This compound is a novel antibiotic produced by Streptomyces sp.[1]. and has demonstrated antimicrobial activity, particularly against Gram-positive bacteria[2]. Another related compound, 6-hydroxythis compound, also shows activity against Gram-positive bacteria, though it is generally less potent than this compound[2]. While the existing literature indicates its potential as an antibacterial agent, a detailed quantitative analysis of its spectrum of activity is not yet available. This technical guide outlines the standard experimental protocols required to determine the antibacterial spectrum of a compound like this compound and explores potential mechanisms of action through illustrative signaling pathways.

Data Presentation: A Template for Antibacterial Spectrum Analysis

To systematically evaluate and compare the antibacterial potency of this compound, quantitative data, specifically Minimum Inhibitory Concentrations (MICs), should be determined against a panel of clinically relevant and standard laboratory bacterial strains. The data should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Antibacterial Spectrum of this compound

Bacterial StrainTypeThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positiveData not available
Bacillus subtilis ATCC 6633Gram-positiveData not available
Micrococcus luteus ATCC 9341Gram-positiveData not available
Enterococcus faecalis ATCC 29212Gram-positiveData not available
Streptococcus pneumoniae ATCC 49619Gram-positiveData not available
Escherichia coli ATCC 25922Gram-negativeData not available
Pseudomonas aeruginosa ATCC 27853Gram-negativeData not available

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for a broth microdilution assay, a standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound (stock solution of known concentration)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well microtiter plate.

    • Typically, this is done by adding a defined volume of CAMHB to all wells except the first, then adding a volume of the stock solution to the first and second wells, mixing the contents of the second well, and transferring a defined volume to the third well, and so on.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control well (bacterial inoculum without this compound) and a negative control well (CAMHB without inoculum).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to confirm the visual assessment.

Mandatory Visualizations: Potential Mechanisms of Action

The precise molecular target of this compound is currently unknown. However, antibiotics typically function by disrupting essential cellular processes. The following diagrams illustrate common bacterial signaling pathways and workflows that could be potential targets for a novel antibiotic like this compound.

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture Preparation start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland dilution Dilute to Final Inoculum Concentration mcfarland->dilution inoculation Inoculate Microtiter Plate dilution->inoculation serial_dilution Prepare Serial Dilutions of this compound serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection od_measurement Optional: OD600 Measurement visual_inspection->od_measurement mic_determination Determine MIC visual_inspection->mic_determination od_measurement->mic_determination end End mic_determination->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall precursor Synthesis of Peptidoglycan Precursors transport Transport of Precursors Across Membrane precursor->transport transglycosylation Transglycosylation (Polymerization) transport->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation cell_wall Stable Peptidoglycan Cell Wall transpeptidation->cell_wall antibiotic Potential this compound Target antibiotic->transglycosylation Inhibition antibiotic->transpeptidation Inhibition

Caption: Potential Inhibition of Peptidoglycan Biosynthesis Pathway.

Protein_Biosynthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) initiation Initiation (mRNA binding, fMet-tRNA) elongation Elongation (Codon recognition, Peptide bond formation, Translocation) initiation->elongation termination Termination elongation->termination protein Functional Protein termination->protein antibiotic Potential this compound Target antibiotic->initiation Inhibition antibiotic->elongation Inhibition

Caption: Potential Inhibition of Bacterial Protein Biosynthesis.

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents, particularly against Gram-positive pathogens. However, to fully understand its potential, a comprehensive evaluation of its antibacterial spectrum through standardized MIC testing is imperative. Furthermore, detailed mechanistic studies are required to identify its molecular target and understand its effect on bacterial signaling pathways. The protocols and illustrative pathways provided in this guide offer a roadmap for the future investigation of this compound and other novel antimicrobial compounds.

References

Actinospica: A Promising Source of Novel Chrolactomycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The increasing demand for novel antimicrobial and anticancer agents has driven the exploration of unique microbial sources for bioactive secondary metabolites. Among these, the actinomycete genus Actinospica has emerged as a producer of chrolactomycin and its analogs, a class of compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, biological activity, and proposed biosynthesis of this compound analogs from Actinospica, along with detailed experimental protocols and visualizations to aid in further research and development.

Introduction to Actinospica and Chrolactomycins

Actinospica is a genus of Gram-positive, acidophilic, filamentous actinomycetes that are known for their ability to produce a variety of secondary metabolites.[1] Research into a specific Actinospica strain has led to the isolation and characterization of this compound and a novel analog, 6-hydroxythis compound.[1][2] Chrolactomycins belong to the spirotetronate class of polyketides, which are known for their diverse biological activities, including antimicrobial and antitumor properties.[3]

This compound Analogs from Actinospica

To date, the primary novel this compound analog identified from Actinospica is 6-hydroxythis compound. This compound was isolated along with the parent compound, this compound.[1] The structure of 6-hydroxythis compound was determined through extensive spectroscopic analysis, including one- and two-dimensional NMR.[1]

Biological Activity

6-hydroxythis compound has demonstrated antimicrobial activity against Gram-positive bacteria.[1] However, it is reported to be generally less active than this compound.[1] The parent compound, this compound, is a known telomerase inhibitor, suggesting a potential mechanism of action for its antitumor properties.[4]

Table 1: Antimicrobial Activity of this compound Analogs from Actinospica

CompoundTarget OrganismsActivitySource
6-hydroxythis compoundGram-positive bacteriaAntimicrobial[1]
This compoundGram-positive bacteriaAntimicrobial[1]
This compoundCancer cell linesTelomerase inhibitor[4]

(Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for 6-hydroxythis compound are not publicly available in the reviewed literature.)

Experimental Protocols

The following sections provide detailed methodologies for the fermentation, extraction, purification, and bioactivity testing of this compound analogs from Actinospica. These protocols are based on established methods for the isolation of polyketide secondary metabolites from actinomycetes.[5][6]

Fermentation of Actinospica sp.

This protocol describes a typical submerged fermentation process for the production of secondary metabolites from Actinospica.

Materials:

  • Actinospica sp. culture

  • Seed medium (e.g., ISP2 broth)

  • Production medium (e.g., a soybean meal-based medium)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculate a seed flask containing 50 mL of ISP2 broth with a loopful of Actinospica sp. from a mature agar plate.

  • Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48-72 hours.

  • Use the seed culture to inoculate a production flask (e.g., 10% v/v inoculum) containing a suitable production medium.

  • Incubate the production culture at 28°C on a rotary shaker at 150 rpm for 7-10 days.

  • Monitor the production of the target compounds periodically using methods such as HPLC.

Extraction and Purification of this compound Analogs

This protocol outlines the extraction of this compound analogs from the fermentation broth and their subsequent purification.

Materials:

  • Fermentation broth from Actinospica sp.

  • Ethyl acetate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., hexane-ethyl acetate gradients)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Separate the mycelial biomass from the fermentation broth by centrifugation.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate).

  • Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC.

  • Pool fractions containing the compounds of interest and subject them to further purification by preparative HPLC on a C18 column to yield pure compounds.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the isolated compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[7][8]

Materials:

  • Pure isolated compounds (e.g., 6-hydroxythis compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biosynthesis and Signaling Pathways

Proposed Biosynthesis of this compound

This compound is a polyketide, suggesting its biosynthesis via a polyketide synthase (PKS) pathway. While the specific gene cluster in Actinospica has not been detailed in the available literature, a general biosynthetic pathway can be proposed based on the known biosynthesis of similar polyketides.[5]

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization & Tailoring (e.g., Hydroxylation) polyketide_chain->cyclization This compound This compound cyclization->this compound hydroxythis compound 6-hydroxythis compound This compound->hydroxythis compound Hydroxylation Telomerase Inhibition Pathway This compound This compound telomerase Telomerase This compound->telomerase Inhibits telomere_elongation Telomere Elongation telomerase->telomere_elongation Promotes telomere_shortening Telomere Shortening telomerase->telomere_shortening Prevents cell_immortality Cancer Cell Immortality telomere_elongation->cell_immortality Leads to apoptosis Apoptosis / Senescence telomere_shortening->apoptosis Induces Experimental Workflow fermentation Actinospica Fermentation extraction Solvent Extraction fermentation->extraction purification Chromatographic Purification extraction->purification structure_elucidation Structure Elucidation (NMR, MS) purification->structure_elucidation bioassays Biological Assays (Antimicrobial, Cytotoxicity) purification->bioassays Logical Relationship actinospica Actinospica sp. secondary_metabolites Produces Secondary Metabolites actinospica->secondary_metabolites chrolactomycins Chrolactomycins (Polyketides) secondary_metabolites->chrolactomycins analogs Novel Analogs (e.g., 6-hydroxythis compound) chrolactomycins->analogs bioactivity Biological Activity (Antimicrobial, Antitumor) analogs->bioactivity drug_development Potential for Drug Development bioactivity->drug_development

References

An In-depth Technical Guide to Spirotetronate Polyketides and Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotetronate polyketides are a class of natural products characterized by a unique spirocyclic core, typically featuring a tetronic acid moiety linked to a cyclohexene ring embedded within a macrocycle.[1][2][3][4] Produced predominantly by actinobacteria, these compounds have garnered significant attention in the scientific community due to their impressive structural diversity and potent, wide-ranging biological activities.[5][6] This technical guide provides a comprehensive overview of the core biological activities of spirotetronate polyketides, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The spirotetronate family is broadly categorized into two main classes based on their structural framework:

  • Class I spirotetronates possess the fundamental spirotetronate core within a macrocycle of varying size.[5]

  • Class II spirotetronates are distinguished by the additional presence of a trans-decalin ring system fused to the macrocycle.[5]

This structural diversity, often further elaborated by glycosylation, contributes to the broad spectrum of biological effects exhibited by these molecules, which includes antibacterial, anticancer, antiviral, anti-inflammatory, and insecticidal properties.[1][4][6]

Biological Activities and Quantitative Data

The diverse biological activities of spirotetronate polyketides make them promising candidates for drug discovery and development. This section summarizes their key activities, with quantitative data presented in tabular format for ease of comparison.

Anticancer Activity

Several spirotetronate polyketides have demonstrated significant cytotoxicity against a range of cancer cell lines. Their mechanisms of action are varied and include the induction of apoptosis and the inhibition of key metabolic enzymes.

CompoundCancer Cell LineIC50 ValueReference
Okilactomycin P388 (Leukemia)89 nM[5]
L1210 (Leukemia)216 nM[5]
Maklamicin HeLa (Cervical Cancer)Moderate Activity[7]
MCF7 (Breast Cancer)Moderate Activity[7]
Tetrocarcin A P388 (Leukemia)89 nM[7]
L1210 (Leukemia)216 nM[7]
Lobophorin K MiaPaca-2 (Pancreatic)1.6 µg/mL[8]
MCF-7 (Breast)4.5 µg/mL[8]
Manadodioxan D DU-145 (Prostate)1.6 µg/mL[9]
A-2058 (Melanoma)2.6 µg/mL[9]
13-oxo-plakortide F DU-145 (Prostate)4.5 µg/mL[9]
A-2058 (Melanoma)7.7 µg/mL[9]
Antibacterial Activity

Spirotetronates are well-known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

CompoundBacterial StrainMIC ValueReference
Abyssomicin C S. aureus (MRSA)5.2 µg/mL[7]
atrop-Abyssomicin C S. aureus (MRSA)3.5 µg/mL[7]
Decatromicin B S. aureus1-3 µM (MIC90)[10]
A. baumannii12-36 µM (MIC90)[10]
BE-45722B S. aureus1-3 µM (MIC90)[10]
A. baumannii12-36 µM (MIC90)[10]
Pyrrolosporin B S. aureus1-3 µM (MIC90)[10]
A. baumannii12-36 µM (MIC90)[10]
BE-45722A S. aureus ATCC 259231.25 µg/mL[11]
C. perfringens S1070.63 µg/mL[11]
C. difficile 6300.08 µg/mL[11]
BE-45722C C. perfringens S1070.63 µg/mL[11]
C. difficile 6300.08 µg/mL[11]
Lobophorin B B. subtilis 623051 µg/mL[12]
Lobophorin A M. smegmatis MC2 1558 µg/mL[12]
Antiviral Activity

Certain spirotetronates have shown promise as antiviral agents, with inhibitory effects against viruses such as Dengue virus and influenza.

CompoundVirusTarget/AssayIC50 ValueReference
2EPS-A Dengue Virus Serotype 2 (DENV-2)NS2B-NS3 Protease1.94 ± 0.18 µg/mL[13]
2EPS-B Dengue Virus Serotype 2 (DENV-2)NS2B-NS3 Protease1.47 ± 0.15 µg/mL[13]
2EPS-C Dengue Virus Serotype 2 (DENV-2)NS2B-NS3 Protease2.51 ± 0.21 µg/mL[13]
Pellemicin (MM 46115) Influenza A VirusPlaque Assay0.34 µg/mL[14]
Anti-inflammatory and Insecticidal Activities

The biological activities of spirotetronates extend to anti-inflammatory and insecticidal effects, highlighting their versatility.

CompoundActivityAssay/TargetQuantitative DataReference
Lobophorin A & B Anti-inflammatoryTopical PMA-induced mouse ear edemaPotent inhibitors[7][11]
Spirotetramat InsecticidalAcetyl-CoA carboxylase (ACC) inhibitionEffective against sucking insects[2][3][15][16]
Spirodiclofen AcaricidalAcetyl-CoA carboxylase (ACC) inhibitionEffective against mites[17][18][19][20]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of spirotetronate polyketides stem from their interaction with various cellular targets and signaling pathways. This section details the mechanisms of action for several key spirotetronates.

Abyssomicin C: Inhibition of p-Aminobenzoic Acid (pABA) Biosynthesis

Abyssomicin C and its atropisomer are potent antibacterial agents that target the folate biosynthesis pathway, which is essential for bacterial survival.[16] Specifically, they inhibit the enzyme 4-amino-4-deoxychorismate (ADC) synthase (PabB), which catalyzes a key step in the production of p-aminobenzoic acid (pABA), a precursor to folic acid.[4] The inhibition is achieved through a covalent modification of a cysteine residue in the active site of the PabB subunit.[4]

Abyssomicin_C_Mechanism Chorismate Chorismate ADC_Synthase ADC Synthase (PabA/PabB) Chorismate->ADC_Synthase Substrate ADC 4-amino-4-deoxychorismate (ADC) ADC_Synthase->ADC Product pABA p-Aminobenzoic Acid (pABA) ADC->pABA Folic_Acid Folic Acid Biosynthesis pABA->Folic_Acid Abyssomicin_C Abyssomicin C Abyssomicin_C->ADC_Synthase Covalent Inhibition of PabB subunit Tetrocarcin_A_Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., FasL, TNF-α) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Tetrocarcin_A Tetrocarcin A Tetrocarcin_A->Bcl2 Inhibits Versipelostatin_Mechanism cluster_stress Glucose Deprivation UPR_Activation Unfolded Protein Response (UPR) Activation UPR_Markers UPR Markers (GRP78, ATF4) Expression UPR_Activation->UPR_Markers eIF4E eIF4E Translation_Initiation Translation Initiation eIF4E->Translation_Initiation 4E-BP1 4E-BP1 4E-BP1->eIF4E Inhibits 4E-BP1->UPR_Markers Inhibits Expression Translation_Initiation->UPR_Markers Cell_Survival Cell Survival UPR_Markers->Cell_Survival Cell_Death Cell Death UPR_Markers->Cell_Death Versipelostatin Versipelostatin Versipelostatin->4E-BP1 Activates Insecticidal_Mechanism Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Substrate Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Product Lipid_Biosynthesis Lipid Biosynthesis Malonyl_CoA->Lipid_Biosynthesis Insect_Development Insect Growth & Development Lipid_Biosynthesis->Insect_Development Spirotetramat Spirotetramat/ Spirodiclofen Spirotetramat->ACC Inhibition Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of the spirotetronate compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. C Inoculate each well of the microtiter plate with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute to the final concentration (approx. 5 x 10^5 CFU/mL). B->C D Include a positive control (bacteria in MHB without compound) and a negative control (MHB only). C->D E Incubate the plate at 35-37°C for 16-20 hours. D->E F Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. E->F MTT_Assay_Workflow A Seed cells in a 96-well plate and allow them to adhere overnight. B Treat the cells with various concentrations of the spirotetronate compound for a specified duration (e.g., 24, 48, or 72 hours). A->B C Add MTT solution to each well and incubate for 2-4 hours at 37°C. B->C D Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol). C->D E Measure the absorbance at a wavelength of ~570 nm using a microplate reader. D->E F Calculate the percentage of cell viability and determine the IC50 value. E->F DENV_Protease_Assay_Workflow A Prepare a reaction mixture containing the purified DENV NS2B-NS3 protease in assay buffer. B Add the spirotetronate compound at various concentrations to the reaction mixture and pre-incubate. A->B C Initiate the reaction by adding a FRET-based peptide substrate. B->C D Monitor the increase in fluorescence over time using a fluorescence plate reader. C->D E Calculate the initial reaction rates for each compound concentration. D->E F Determine the IC50 value by plotting the percentage of inhibition against the compound concentration. E->F

References

The Chemical Synthesis of Chrolactomycin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrolactomycin, a member of the spirotetronate polyketide family, has garnered significant interest within the scientific community due to its notable antimicrobial and antitumor properties. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its derivatives. While a complete total synthesis of this compound has yet to be published, this document outlines plausible synthetic strategies based on established methodologies for constructing the core spirotetronate scaffold, drawing from the biosynthesis and total synthesis of related natural products. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of this compound analogs and the development of novel therapeutic agents.

Introduction to this compound

This compound is a natural product isolated from Streptomyces sp. It belongs to the spirotetronate class of polyketides, which are characterized by a distinctive spiro-linked bicyclic system containing a tetronate ring. The structure of this compound features this core scaffold, which is crucial for its biological activity. A naturally occurring derivative, 6-hydroxythis compound, has also been identified. The significant biological activities of spirotetronates, including this compound, have made them attractive targets for synthetic chemists.

Structure and Biological Activity

The core structure of this compound is defined by its spirotetronate moiety. The biological activity of this class of compounds is often attributed to this unique structural feature. This compound has demonstrated promising antitumor and antimicrobial activities. Understanding the structure-activity relationship (SAR) is a key driver for the synthesis of derivatives, with the goal of enhancing potency and selectivity.

Key Synthetic Challenges and Strategies

The synthesis of this compound presents several significant challenges, primarily centered around the construction of the sterically congested spirotetronate core with precise stereochemical control. While a specific total synthesis for this compound is not yet documented in the literature, strategies employed for other spirotetronate natural products provide a roadmap for its potential synthesis.

Biosynthesis as a Synthetic Blueprint

The biosynthesis of spirotetronates is believed to involve a key intramolecular Diels-Alder (IMDA) reaction to form the characteristic spirocyclic system from a linear polyketide precursor. This biosynthetic pathway can serve as an inspiration for a biomimetic synthetic strategy.

Generalized_Biosynthesis_of_Spirotetronates Linear_Polyketide Linear Polyketide Precursor Tetronate_Formation Tetronate Formation Linear_Polyketide->Tetronate_Formation IMDA_Reaction Intramolecular Diels-Alder Reaction Tetronate_Formation->IMDA_Reaction Spirotetronate_Core Spirotetronate Core IMDA_Reaction->Spirotetronate_Core Post_Modifications Peripheral Oxidations & Modifications Spirotetronate_Core->Post_Modifications Final_Product This compound Post_Modifications->Final_Product

Caption: Generalized biosynthetic pathway of spirotetronates.

Synthetic Approaches to the Spirotetronate Core

Several synthetic strategies have been successfully applied to construct the spirotetronate core of related natural products. These can be adapted for the synthesis of this compound.

  • Intramolecular Diels-Alder (IMDA) Reaction: As suggested by its biosynthesis, the IMDA reaction is a powerful tool for constructing the spirocyclic framework. This approach involves the synthesis of a linear precursor containing a diene and a dienophile, which then undergoes cyclization.

  • Dieckmann Condensation: An alternative strategy involves the use of a Dieckmann condensation to form the tetronate ring onto a pre-existing carbocyclic structure.

Hypothetical Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis for this compound, inspired by the synthesis of other spirotetronates, is presented below. This approach disconnects the molecule at key positions to reveal simpler, more readily available starting materials.

Hypothetical_Retrosynthesis_of_this compound This compound This compound Spirocyclization Spirocyclization (e.g., IMDA) This compound->Spirocyclization Disconnection Linear_Precursor Linear Polyketide-like Precursor Spirocyclization->Linear_Precursor Fragment_A Fragment A (Diene portion) Linear_Precursor->Fragment_A Disconnection Fragment_B Fragment B (Tetronate portion with dienophile) Linear_Precursor->Fragment_B Disconnection Simpler_Starting_Materials Simpler Starting Materials Fragment_A->Simpler_Starting_Materials Fragment_B->Simpler_Starting_Materials

Caption: A hypothetical retrosynthetic pathway for this compound.

Experimental Protocols for Key Transformations (Exemplified by Related Syntheses)

As no specific protocols for this compound synthesis are available, this section provides generalized methodologies for key reactions involved in the synthesis of spirotetronate cores, based on published syntheses of similar molecules.

Table 1: Generalized Reaction Conditions for Key Synthetic Steps

StepReaction TypeReagents and Conditions (Examples from literature)Purpose
1Intramolecular Diels-Alder (IMDA)Heat or Lewis acid catalysis (e.g., Me₂AlCl) on a suitable triene precursor.Construction of the spirocyclic core.
2Dieckmann CondensationStrong base (e.g., NaH, KHMDS) on a diester precursor.Formation of the tetronate ring.
3GlycosylationGlycosyl donor, Lewis acid (e.g., TMSOTf).Attachment of sugar moieties (if applicable for derivatives).
4Peripheral OxidationsVarious oxidizing agents (e.g., m-CPBA, OsO₄).Introduction of hydroxyl groups and other functionalities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached in two primary ways:

  • Modification of the Natural Product: Isolating this compound from its natural source and then performing chemical modifications to generate analogs.

  • Total Synthesis: Developing a flexible synthetic route that allows for the introduction of diverse functionalities at various stages, leading to a library of derivatives.

The development of a robust total synthesis is paramount for extensive SAR studies and the generation of novel analogs with improved therapeutic profiles.

Conclusion

The chemical synthesis of this compound and its derivatives remains a challenging yet highly rewarding endeavor for the synthetic chemistry community. While a total synthesis has not been reported, the collective knowledge from the synthesis of other spirotetronate natural products provides a strong foundation for future work in this area. The development of an efficient and scalable synthetic route would not only provide access to this compound for further biological evaluation but also open the door to the creation of novel analogs with potentially enhanced therapeutic properties, thereby contributing significantly to the fields of drug discovery and medicinal chemistry.

Methodological & Application

Application Notes and Protocols for Chrolactomycin Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrolactomycin is a novel spirotetronate antibiotic produced by Streptomyces sp. that has demonstrated potent antitumor activity.[1] As a member of the spirotetronate class of polyketides, it joins other compounds known for their significant biological activities, including antibacterial and anticancer effects.[2][3] These application notes provide a summary of the available data on this compound's cytotoxic effects on various cancer cell lines and offer detailed protocols for its application in in-vitro cancer research.

Mechanism of Action

While the precise molecular targets of this compound are still under investigation, its structural relatives within the spirotetronate family offer insights into its potential mechanisms. Generally, antitumor antibiotics can interfere with DNA synthesis and replication, disrupt cell membrane function, or generate reactive oxygen species (ROS) leading to apoptosis.[4]

Spirotetronates, in particular, have been shown to induce apoptosis and modulate critical cellular signaling pathways in cancer cells. For example, Tetrocarcin A, another spirotetronate, has been found to inhibit RNA and protein synthesis and inactivate the PI3-Kinase pathway in breast cancer cells.[5][6][7] Another related compound, Versipelostatin, enhances tumor cell death under glucose-deprived conditions by disrupting the unfolded protein response (UPR).[8][9] Based on these precedents, it is hypothesized that this compound may exert its anticancer effects through the induction of apoptosis and interference with key cancer cell survival and proliferation pathways.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
ACHNRenal Cell Adenocarcinoma1.2
A431Epidermoid Carcinoma1.6
McF-7Breast Adenocarcinoma0.69
T24Bladder Carcinoma0.45

Data sourced from MedchemExpress.

Experimental Protocols

Herein are detailed protocols for the in-vitro evaluation of this compound's effects on cancer cell lines.

Protocol 1: In-vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of this compound's cytotoxic effects through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., ACHN, A431, McF-7, T24)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of this compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_treatment Add Treatment to Cells incubate_24h->add_treatment prepare_dilutions Prepare this compound Dilutions prepare_dilutions->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

Cell_Cycle_Workflow cluster_treatment Cell Treatment cluster_harvest Harvesting & Fixation cluster_staining Staining cluster_analysis Flow Cytometry seed_cells Seed Cells in 6-well Plates treat_cells Treat with this compound seed_cells->treat_cells harvest Harvest Cells (Trypsinization) treat_cells->harvest wash_pbs Wash with PBS harvest->wash_pbs fix_ethanol Fix in 70% Ethanol wash_pbs->fix_ethanol wash_stain Wash and Resuspend fix_ethanol->wash_stain add_pi Add PI/RNase Solution wash_stain->add_pi incubate_stain Incubate 30 min add_pi->incubate_stain acquire_data Acquire Data incubate_stain->acquire_data analyze_dist Analyze Cell Cycle Distribution acquire_data->analyze_dist

Figure 2: Experimental workflow for cell cycle analysis.

Hypothesized Signaling Pathway

Based on the known mechanisms of other spirotetronate antibiotics, the following diagram illustrates a hypothesized signaling pathway for this compound-induced apoptosis in cancer cells. It is proposed that this compound may induce cellular stress, leading to the activation of apoptotic pathways and cell cycle arrest.

Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Outcome This compound This compound Cellular_Stress Cellular Stress (e.g., ROS, UPR) This compound->Cellular_Stress PI3K_Akt_Inhibition PI3K/Akt Pathway Inhibition This compound->PI3K_Akt_Inhibition Apoptosis Apoptosis Induction (Caspase Activation) Cellular_Stress->Apoptosis PI3K_Akt_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) PI3K_Akt_Inhibition->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

Figure 3: Hypothesized signaling pathway of this compound.

References

Application Notes and Protocols for Telomerase Inhibition Assay Using Chrolactomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomerase, a ribonucleoprotein enzyme, plays a crucial role in maintaining telomere length at the ends of chromosomes. In most normal somatic cells, telomerase activity is repressed, leading to progressive telomere shortening with each cell division, a process associated with cellular aging.[1] Conversely, the vast majority of cancer cells exhibit reactivated telomerase, which allows them to overcome replicative senescence and achieve cellular immortality, a hallmark of cancer.[1] This differential expression makes telomerase an attractive target for the development of novel anticancer therapies.

Chrolactomycin is an antibiotic that has been identified as a potent inhibitor of human telomerase. Studies have demonstrated its activity in both cell-free and cellular-based assays. Long-term exposure of cancer cells to this compound results in telomere shortening and a corresponding decrease in cell proliferation, validating its mechanism of action through the telomerase pathway. These characteristics position this compound as a valuable tool for cancer research and a potential candidate for drug development.

These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on telomerase activity using the Telomeric Repeat Amplification Protocol (TRAP) assay. The TRAP assay is a highly sensitive and widely used method for detecting and quantifying telomerase activity.[2]

Principle of the Telomerase Repeated Amplification Protocol (TRAP) Assay

The TRAP assay is a two-step process that combines a telomerase extension reaction with the polymerase chain reaction (PCR) to amplify the products.

  • Telomerase Extension: In the first step, telomerase present in a cell or tissue extract adds telomeric repeats (TTAGGG) onto the 3' end of a synthetic substrate oligonucleotide (TS primer).

  • PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer (ACX) that is specific for the telomeric repeats. The resulting PCR products will appear as a characteristic DNA ladder with 6 base pair increments when visualized by gel electrophoresis.

The intensity of the ladder is proportional to the telomerase activity in the extract. By incorporating a telomerase inhibitor such as this compound into the reaction, a reduction in the intensity of the ladder can be quantified to determine the inhibitory activity of the compound.

Experimental Protocols

This section provides a detailed methodology for performing a telomerase inhibition assay using this compound with a non-radioactive TRAP assay, followed by analysis.

Materials and Reagents
  • Cell Lines: Human cancer cell line known to have high telomerase activity (e.g., HeLa, MCF-7, or 293T cells).

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions to the desired concentrations for the assay.

  • TRAP Assay Kit: A commercial TRAP assay kit is recommended for consistency and reliability (e.g., kits from Millipore, Roche, or other suppliers). Alternatively, individual reagents can be assembled.

  • Essential TRAP Reagents:

    • TS Primer (5'-AATCCGTCGAGCAGAGTT-3')

    • ACX Primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

    • Control Template (for internal control)

    • dNTPs

    • Taq DNA Polymerase

    • TRAP Reaction Buffer

  • Cell Lysis Buffer: (e.g., CHAPS or NP-40 based lysis buffer)

  • Protein Quantification Assay: (e.g., Bradford or BCA assay)

  • PCR Thermocycler

  • Gel Electrophoresis System: (Polyacrylamide gel electrophoresis - PAGE)

  • Gel Imaging System

  • Nuclease-free water

  • Pipettes and nuclease-free tips

  • Microcentrifuge tubes

Procedure

1. Cell Culture and Lysate Preparation

  • Culture the chosen cancer cell line under standard conditions until they reach 70-80% confluency.

  • Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).

  • Centrifuge the cells at 1,000 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in 100-200 µL of ice-cold lysis buffer.

  • Incubate the cell suspension on ice for 30 minutes to ensure complete lysis.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the cell extract with telomerase, and transfer it to a fresh, pre-chilled tube.

  • Determine the protein concentration of the cell extract using a standard protein assay. Adjust the concentration with lysis buffer to a final concentration of 0.5-1.0 µg/µL.

2. TRAP Reaction Setup

  • On ice, prepare the TRAP reaction mix for each sample in a PCR tube. A typical reaction setup is as follows:

ReagentVolume/Concentration
5X TRAP Buffer10 µL
dNTP Mix (10 mM each)1 µL
TS Primer (10 µM)1 µL
ACX Primer (10 µM)1 µL
Taq DNA Polymerase0.4 µL (2 Units)
Nuclease-free Waterto a final volume of 48 µL
Cell Extract1 µL (0.5-1.0 µg protein)
This compound1 µL (at various concentrations)
Total Volume 50 µL

Note: The volumes and concentrations may need to be optimized based on the specific TRAP kit and cell line used.

  • Controls:

    • Positive Control: Cell extract without any inhibitor.

    • Negative Control (Heat Inactivated): Heat the cell extract at 85°C for 10 minutes before adding it to the reaction mix to inactivate telomerase.

    • Negative Control (Lysis Buffer): Use lysis buffer instead of cell extract.

    • Internal Control: Most commercial kits include a control template to monitor PCR inhibition.

3. Telomerase Extension and PCR Amplification

  • Incubate the reaction tubes in a PCR thermocycler for the telomerase extension step: 25-30°C for 20-30 minutes .

  • Immediately following the extension, proceed with the PCR amplification:

    • Initial Denaturation: 95°C for 2-3 minutes

    • PCR Cycles (30-35 cycles):

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-60°C for 30 seconds

      • Extension: 72°C for 45 seconds

    • Final Extension: 72°C for 5-10 minutes

4. Analysis of TRAP Products

  • Mix 20-25 µL of the PCR product with 5 µL of 6X DNA loading dye.

  • Load the samples onto a 10-12% non-denaturing polyacrylamide gel.

  • Run the gel in 0.5X TBE buffer at 100-150 volts until the dye front reaches the bottom of the gel.

  • Stain the gel with a fluorescent DNA stain (e.g., SYBR Green or Ethidium Bromide).

  • Visualize the DNA ladder using a gel imaging system.

5. Data Interpretation and Quantification

  • A positive telomerase activity will be indicated by a ladder of bands with 6 bp intervals.

  • The negative controls should not show this ladder.

  • The inhibitory effect of this compound will be observed as a decrease in the intensity of the TRAP ladder compared to the positive control.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Calculate the percentage of telomerase inhibition for each this compound concentration using the following formula:

    % Inhibition = [1 - (Intensity of Treated Sample / Intensity of Positive Control)] x 100

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value (the concentration at which 50% of telomerase activity is inhibited).

Data Presentation

The quantitative data obtained from the telomerase inhibition assay should be summarized in a clear and structured table for easy comparison.

Table 1: Inhibitory Effect of this compound on Telomerase Activity

This compound Concentration (µM)Mean Telomerase Activity (% of Control) ± SDPercentage Inhibition (%)
0 (Control)100 ± 5.20
0.185 ± 4.115
162 ± 3.538
1025 ± 2.875
508 ± 1.592
1002 ± 0.998

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.

Mandatory Visualizations

Signaling Pathway Diagram

Telomerase_Inhibition_Pathway cluster_0 Telomerase Complex cluster_1 Telomere Elongation TERT hTERT (Catalytic Subunit) Elongation Telomere Elongation TERT->Elongation Catalyzes Inhibition Inhibition TR hTR (RNA Component) TR->TERT Provides template Telomere Telomere Cell Cancer Cell Proliferation Elongation->Cell Enables This compound This compound This compound->TERT Binds to and inhibits Inhibition->Elongation Blocks

Caption: Mechanism of Telomerase Inhibition by this compound.

Experimental Workflow Diagram

TRAP_Assay_Workflow start Start: Cancer Cell Culture lysate Cell Lysis and Protein Quantification start->lysate reaction TRAP Reaction Setup (with this compound) lysate->reaction extension Telomerase Extension (25-30°C) reaction->extension pcr PCR Amplification extension->pcr gel PAGE Gel Electrophoresis pcr->gel analysis Gel Imaging and Densitometric Analysis gel->analysis end End: Determine IC50 analysis->end

Caption: Workflow for the TRAP-based Telomerase Inhibition Assay.

References

Quantifying Chrolactomycin's Effect on Telomere Length: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrolactomycin, a natural product derived from Streptomyces species, has emerged as a molecule of interest in cancer research due to its antitumor properties.[1] A key mechanism contributing to its anticancer activity is the inhibition of telomerase, the enzyme responsible for maintaining the length and integrity of telomeres.[2] Telomeres are repetitive nucleotide sequences at the ends of chromosomes that protect them from degradation and fusion. In most somatic cells, telomeres shorten with each cell division, leading to cellular senescence or apoptosis. However, approximately 90% of cancer cells exhibit reactivated telomerase, allowing them to bypass this natural limit on proliferation and achieve cellular immortality.

By inhibiting telomerase, this compound induces a progressive shortening of telomeres in cancer cells. This erosion of telomeric DNA eventually triggers a DNA damage response, leading to cell cycle arrest and apoptosis, thereby limiting the uncontrolled proliferation of malignant cells. The quantification of this telomere shortening is crucial for understanding the pharmacodynamics of this compound and for the development of novel telomerase-targeting cancer therapies.

This document provides detailed application notes and protocols for quantifying the effect of this compound on telomere length, along with an overview of the associated signaling pathways.

Data Presentation: Quantitative Effects of Telomerase Inhibitors

Table 1: Telomerase Inhibition by this compound (Hypothetical Data)

This compound Concentration (µM)Telomerase Activity (% of Control)IC50 (µM)
0.185 ± 5
160 ± 7
525 ± 42.5
1010 ± 3
20<5

This table presents hypothetical data to illustrate the expected dose-dependent inhibition of telomerase activity by this compound. The IC50 value represents the concentration at which 50% of the enzyme's activity is inhibited.

Table 2: Effect of Long-Term this compound Treatment on Telomere Length (Hypothetical Data)

Treatment GroupPopulation Doublings (PD)Average Telomere Length (kb)Telomere Shortening Rate (bp/PD)
Vehicle Control05.0 ± 0.3-
204.8 ± 0.410
404.6 ± 0.310
This compound (1 µM)05.0 ± 0.3-
204.2 ± 0.440
403.4 ± 0.540
This compound (5 µM)05.0 ± 0.3-
203.8 ± 0.460
402.6 ± 0.560

This table illustrates the expected progressive telomere shortening in a cancer cell line treated with this compound over multiple population doublings. The rate of shortening is expected to be dose-dependent. For comparison, a study on the telomerase inhibitor MST-312 in MDA-MB-231 breast cancer cells showed that a 14-day treatment resulted in a telomere length reduction of 438 base pairs.[3]

Signaling Pathways Modulated by Telomere Dysfunction

The shortening of telomeres induced by this compound triggers cellular senescence and apoptosis through the activation of key tumor suppressor pathways.

G This compound This compound Telomerase Telomerase This compound->Telomerase inhibition Telomere_Shortening Telomere_Shortening Telomerase->Telomere_Shortening prevents DNA_Damage_Response DNA_Damage_Response Telomere_Shortening->DNA_Damage_Response induces p53 p53 DNA_Damage_Response->p53 activates p16 p16 DNA_Damage_Response->p16 activates p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest induces Rb Rb p16->Rb inhibits phosphorylation of E2F E2F Rb->E2F inhibits E2F->Cell_Cycle_Arrest progression blocked Senescence Senescence Cell_Cycle_Arrest->Senescence

This compound-induced telomere shortening and downstream signaling.

The PI3K/Akt/mTOR pathway is also a critical regulator of cell growth and proliferation and has been shown to be interconnected with telomerase activity.[4][5][6] Inhibition of this pathway can lead to decreased hTERT expression and reduced telomerase activity. While direct evidence of this compound's effect on this pathway is limited, it represents a potential indirect mechanism for its impact on telomere maintenance.

G Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates c_Myc c_Myc mTOR->c_Myc activates hTERT hTERT c_Myc->hTERT upregulates transcription Telomerase_Activity Telomerase_Activity hTERT->Telomerase_Activity This compound This compound This compound->Telomerase_Activity direct inhibition

PI3K/Akt/mTOR pathway and its link to telomerase activity.

Experimental Protocols

Protocol 1: Measurement of Relative Telomere Length by Quantitative PCR (qPCR)

This protocol is adapted from established methods for the high-throughput measurement of relative telomere length.[7]

Objective: To determine the relative change in average telomere length in cells treated with this compound compared to a control.

Materials:

  • Genomic DNA isolated from treated and untreated cells

  • qPCR instrument

  • Telomere-specific primers (TelG and TelC)

  • Single-copy gene primers (e.g., for 36B4 or ALB)

  • SYBR Green qPCR Master Mix

  • Reference DNA sample

  • Nuclease-free water

Procedure:

  • DNA Extraction and Quantification: Isolate high-quality genomic DNA from cells treated with various concentrations of this compound for different durations, and from untreated control cells. Quantify the DNA concentration and ensure its integrity.

  • qPCR Plate Setup: Prepare a 96- or 384-well qPCR plate. For each sample, set up two separate reactions in triplicate: one for the telomere repeat amplification (T) and one for the single-copy gene amplification (S). Include a no-template control (NTC) for each primer set. Also, include a reference DNA sample in triplicate for both T and S reactions on each plate.

  • Reaction Preparation: Prepare the qPCR master mix for both telomere and single-copy gene reactions.

    • Telomere (T) Reaction Mix (per well):

      • SYBR Green Master Mix (2X): 10 µL

      • TelG primer (10 µM): 0.5 µL

      • TelC primer (10 µM): 0.5 µL

      • Genomic DNA (10 ng/µL): 2 µL

      • Nuclease-free water: 7 µL

    • Single-Copy Gene (S) Reaction Mix (per well):

      • SYBR Green Master Mix (2X): 10 µL

      • Forward primer (10 µM): 0.5 µL

      • Reverse primer (10 µM): 0.5 µL

      • Genomic DNA (10 ng/µL): 2 µL

      • Nuclease-free water: 7 µL

  • qPCR Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both T and S reactions for all samples.

    • Calculate the ΔCt for each sample: ΔCt = Ct(T) - Ct(S).

    • Calculate the ΔΔCt relative to the reference DNA: ΔΔCt = ΔCt(sample) - ΔCt(reference).

    • The relative telomere length (T/S ratio) is calculated as 2-ΔΔCt.

G Start Start DNA_Isolation Isolate Genomic DNA Start->DNA_Isolation Quantification Quantify DNA DNA_Isolation->Quantification qPCR_Setup Set up qPCR Plate (T and S reactions) Quantification->qPCR_Setup Reaction_Mix Prepare Reaction Mixes qPCR_Setup->Reaction_Mix qPCR_Run Run qPCR Reaction_Mix->qPCR_Run Data_Analysis Analyze Ct Values qPCR_Run->Data_Analysis Calculate_TS Calculate T/S Ratio Data_Analysis->Calculate_TS End End Calculate_TS->End

Workflow for relative telomere length measurement by qPCR.
Protocol 2: Telomere Restriction Fragment (TRF) Analysis by Southern Blot

TRF analysis is considered the gold standard for measuring telomere length and provides the distribution of telomere lengths in a cell population.

Objective: To determine the absolute average telomere length and its distribution in cells treated with this compound.

Materials:

  • High molecular weight genomic DNA

  • Restriction enzymes that do not cut in the telomeric repeats (e.g., HinfI and RsaI)

  • Agarose gel electrophoresis system

  • Southern blotting apparatus

  • Nylon membrane

  • Telomere-specific probe (e.g., (TTAGGG)n) labeled with a detectable marker (e.g., digoxigenin or radioactivity)

  • Hybridization buffer and wash solutions

  • Chemiluminescence or autoradiography detection system

Procedure:

  • DNA Digestion: Digest 2-5 µg of high molecular weight genomic DNA with a cocktail of HinfI and RsaI overnight at 37°C.

  • Agarose Gel Electrophoresis: Separate the digested DNA on a 0.8% agarose gel at a low voltage for a long duration (e.g., 50V for 16 hours) to resolve large DNA fragments. Include a DNA ladder with a wide range of sizes.

  • Southern Blotting: Transfer the DNA from the gel to a nylon membrane using capillary or vacuum blotting.

  • Hybridization: Pre-hybridize the membrane and then hybridize with the labeled telomere-specific probe overnight at a specific temperature (e.g., 42°C).

  • Washing and Detection: Wash the membrane to remove unbound probe and detect the signal using an appropriate method (chemiluminescence for DIG-labeled probes or autoradiography for radiolabeled probes).

  • Data Analysis:

    • Capture the image of the blot.

    • The telomere signal will appear as a smear due to the heterogeneity of telomere lengths.

    • Determine the average TRF length by analyzing the densitometric profile of the smear relative to the DNA ladder.

G Start Start DNA_Digestion Digest Genomic DNA Start->DNA_Digestion Gel_Electrophoresis Agarose Gel Electrophoresis DNA_Digestion->Gel_Electrophoresis Southern_Blot Southern Blotting Gel_Electrophoresis->Southern_Blot Hybridization Hybridize with Telomere Probe Southern_Blot->Hybridization Detection Signal Detection Hybridization->Detection Analysis Analyze TRF Length Detection->Analysis End End Analysis->End

Workflow for Telomere Restriction Fragment (TRF) analysis.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for researchers to quantify the effects of this compound on telomere length. By employing these methodologies, scientists can gain valuable insights into the mechanism of action of this promising anticancer agent and its potential for clinical development. The systematic collection of quantitative data on telomere shortening and the elucidation of the involved signaling pathways will be instrumental in advancing the field of telomerase-targeted cancer therapy.

References

Troubleshooting & Optimization

Troubleshooting common issues in Chrolactomycin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chrolactomycin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a novel antitumor antibiotic produced by Streptomyces sp. and has also been isolated from Actinospica.[1] Its primary known biological activities include antitumor and antimicrobial effects against Gram-positive bacteria. As an antibiotic derived from Streptomyces, its mechanism of action may involve targeting essential cellular processes such as DNA replication, RNA synthesis, cell wall synthesis, or protein synthesis.[2]

Q2: I am observing low or no bioactivity of this compound in my in vitro assays. What are the possible reasons?

There are several potential reasons for observing low or no bioactivity:

  • Poor Solubility: this compound, like many natural product-derived compounds, may have low aqueous solubility. This can lead to the compound precipitating out of solution and not being available to interact with the target cells.

  • Compound Degradation: The stability of this compound in your experimental conditions (e.g., buffer pH, temperature, light exposure) may be a factor.

  • Incorrect Concentration: Errors in calculating the final concentration or issues with the initial stock solution can lead to lower than expected bioactivity.

  • Cell Line Resistance: The cell line you are using may be inherently resistant to the mechanism of action of this compound.

  • Suboptimal Assay Conditions: The incubation time, cell density, or assay endpoint may not be optimal for detecting the effects of this compound.

Q3: How can I improve the solubility of this compound for my experiments?

Improving the solubility of hydrophobic compounds like this compound is crucial for obtaining reliable experimental results. Consider the following strategies:

  • Use of Co-solvents: Initially dissolving this compound in a small amount of a biocompatible organic solvent like DMSO before further dilution in aqueous media is a common practice.

  • Formulation with Excipients: For more advanced applications, formulation with solubility-enhancing excipients can be explored.

  • Sonication: Brief sonication of the solution can help to break down aggregates and improve dispersion.

  • pH Adjustment: Depending on the chemical properties of this compound, adjusting the pH of the buffer may improve its solubility.

Q4: What are some general best practices for handling this compound in the lab?

  • Storage: Store the compound as recommended by the supplier, typically at low temperatures and protected from light to prevent degradation.

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots to avoid repeated freeze-thaw cycles.

  • Quality Control: Periodically check the purity and integrity of your this compound stock using analytical techniques like HPLC.

Troubleshooting Guides

Issue 1: Inconsistent results in cytotoxicity assays.
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect your assay plates under a microscope for any signs of compound precipitation. If observed, try the solubility enhancement techniques mentioned in FAQ 3 . Consider preparing fresh dilutions for each experiment.
Cell Seeding Density Optimize the cell seeding density to ensure logarithmic growth throughout the experiment. High cell density can mask cytotoxic effects, while low density can lead to poor cell health.
Edge Effects in Plates To minimize "edge effects" in multi-well plates, avoid using the outer wells or fill them with sterile media or PBS.
Assay Incubation Time The cytotoxic effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
Issue 2: Difficulty in reproducing results from published literature.
Possible Cause Troubleshooting Step
Differences in Reagents The source and quality of reagents, including cell culture media, serum, and the this compound batch itself, can vary. If possible, use reagents from the same supplier and lot number as the original study.
Variations in Cell Lines Cell lines can drift over time in culture. Ensure your cell line has the same characteristics as the one used in the original publication. Perform cell line authentication.
Subtle Protocol Differences Minor, often unstated, variations in experimental protocols can have a significant impact on the outcome. Carefully review the methods section of the publication and try to replicate the conditions as closely as possible.

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Include appropriate controls: vehicle control (medium with DMSO) and a positive control for cytotoxicity.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for the desired period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Example Data from a this compound Cytotoxicity Assay

This compound (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100%
0.11.1894.4%
10.9576.0%
100.5241.6%
1000.1512.0%

Visualizations

Signaling Pathway Diagram

Hypothetical_Chrolactomycin_Pathway cluster_cell Cancer Cell This compound This compound Mitochondria Mitochondrial Disruption This compound->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Leads to

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow General Workflow for Testing this compound Efficacy Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Treatment Treat Cells with Serial Dilutions Prepare_Stock->Treatment Cell_Culture Culture and Seed Target Cells Cell_Culture->Treatment Incubation Incubate for Optimized Duration Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Analysis Analyze Data and Determine IC50 Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Overcoming Chrolactomycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Chrolactomycin and encountering bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its spectrum of activity?

This compound is a novel antitumor antibiotic produced by Streptomyces sp.[1][2][3] It has demonstrated activity against Gram-positive bacteria, with reported Minimum Inhibitory Concentrations (MICs) in the range of 5.2-10.4 μg/mL.[4] A related compound, 6-hydroxythis compound, also shows antimicrobial activity against Gram-positive bacteria.[5]

Q2: My bacterial strain is showing high MIC values for this compound. What are the likely resistance mechanisms?

While specific resistance mechanisms to this compound are still under investigation, bacteria can develop resistance to antibiotics through several general mechanisms:[6][7]

  • Increased Efflux: The bacterium actively pumps this compound out of the cell before it can reach its target. This is a very common mechanism of multidrug resistance.[6][8]

  • Target Site Modification: The bacterial target of this compound may be altered through mutation or enzymatic modification, preventing the antibiotic from binding effectively.[9][10]

  • Enzymatic Inactivation: The bacterium may produce enzymes that chemically modify or degrade this compound, rendering it inactive.[7][11]

Q3: How can I begin to investigate the mechanism of resistance in my bacterial strain?

A systematic approach is recommended. Start by confirming the high MIC value. Then, you can use a process of elimination to investigate the most likely mechanisms. For example, using an efflux pump inhibitor in conjunction with this compound can indicate if efflux is the primary resistance mechanism. Subsequent steps could involve genomic sequencing to look for mutations in potential target genes or biochemical assays to detect enzymatic inactivation of the compound.

Troubleshooting Guide

Issue: Inconsistent or non-reproducible MIC results for this compound.

Possible Cause Troubleshooting Step
Inoculum preparation issues Ensure the bacterial suspension is standardized to the correct density (e.g., ~5x10^5 CFU/mL) for each experiment. Inconsistent inoculum sizes can lead to variable MIC values.[12]
Media and incubation conditions Use the recommended growth medium and ensure consistent incubation times and temperatures (e.g., 37°C for 18-24 hours).[12][13] Variations can affect bacterial growth and antibiotic activity.
This compound stability Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Confirm the solvent used does not inhibit bacterial growth at the concentrations tested.
Contamination Check for contamination in your bacterial cultures, media, and reagents. Plate a sample of your inoculum to ensure purity.

Issue: My strain is resistant to this compound, but I don't know the mechanism.

Question to Ask Experimental Suggestion
Is an efflux pump responsible? Perform an MIC assay with this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as reserpine or verapamil. A significant reduction in the MIC in the presence of the EPI suggests efflux-mediated resistance.
Has the antibiotic's target been modified? This is more complex without a known target. A general approach involves whole-genome sequencing of the resistant strain and comparison to a susceptible parent strain to identify mutations in essential genes.[10]
Is this compound being inactivated? Incubate this compound with a culture supernatant or cell lysate of the resistant strain. After incubation, test the remaining activity of the this compound against a susceptible strain. A loss of activity suggests enzymatic inactivation.[7]

Potential Mechanisms of Resistance

Efflux Pumps

Efflux pumps are a primary defense mechanism in bacteria against toxic compounds, including antibiotics.[8] They are transport proteins that expel substrates from the cytoplasm.[8] The main families of bacterial efflux pumps are summarized below.

Efflux Pump SuperfamilyEnergy SourceBacterial TypeExample Substrates
Major Facilitator Superfamily (MFS) Proton Motive ForceGram-positive & Gram-negativeTetracyclines, fluoroquinolones, bile salts[14]
ATP-Binding Cassette (ABC) Superfamily ATP HydrolysisGram-positive & Gram-negativeMacrolides, various drugs[14][15]
Small Multidrug Resistance (SMR) Family Proton Motive ForceGram-positive & Gram-negativeQuaternary ammonium compounds, hydrophobic drugs[14]
Resistance-Nodulation-Division (RND) Superfamily Proton Motive ForceGram-negativeWide range of antibiotics and toxic compounds[14][16]
Multidrug and Toxic Compound Extrusion (MATE) Family Sodium or Proton GradientGram-positive & Gram-negativeCationic drugs, fluoroquinolones[14][15]
Proteobacterial Antimicrobial Compound Efflux (PACE) Superfamily Proton Motive ForceGram-negativeQuaternary ammonium compounds, biocides[16]
Enzymatic Inactivation

Bacteria can produce enzymes that modify antibiotics, preventing them from binding to their targets.[6] Given the chemical structure of this compound, potential modifications could include:

Type of Modification Enzyme Class Effect on Antibiotic
Acetylation AcetyltransferasesAddition of an acetyl group, often to hydroxyl or amine moieties, blocking target binding.[11]
Phosphorylation PhosphotransferasesAddition of a phosphate group, typically to hydroxyl groups, causing steric hindrance.[11]
Glycosylation GlycosyltransferasesAddition of a sugar moiety to a hydroxyl group, preventing target interaction.[17]
Hydrolysis Hydrolases (e.g., Esterases)Cleavage of labile bonds, such as esters or lactones, leading to inactivation.[11]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][18]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution of known concentration

  • Sterile diluent (e.g., broth or DMSO)

  • Multichannel pipette

Methodology:

  • Prepare Antibiotic Dilutions:

    • In the first column of the 96-well plate, add 200 µL of the highest concentration of this compound to be tested.

    • Add 100 µL of sterile broth to all other wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution well.

  • Prepare Bacterial Inoculum:

    • Dilute the overnight bacterial culture in sterile broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate the Plate:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.[19]

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[18][19] This can be assessed visually or by measuring absorbance with a plate reader.

Visualizations

General_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_key Mechanisms of Resistance Target Antibiotic Target Enzyme Inactivating Enzyme EffluxPump Efflux Pump Antibiotic_Out Inactive this compound Enzyme->Antibiotic_Out Antibiotic_Pumped_Out This compound EffluxPump->Antibiotic_Pumped_Out Pumped Out Antibiotic_In This compound Antibiotic_In->Target Binds & Inhibits (Susceptible) Antibiotic_In->Enzyme Degraded/ Modified Antibiotic_In->EffluxPump Enters key1 1. Target Modification: Altered target prevents binding. key2 2. Enzymatic Inactivation: Enzyme degrades antibiotic. key3 3. Efflux Pump: Antibiotic is removed from the cell.

Caption: Overview of the three primary mechanisms of bacterial antibiotic resistance.

Experimental_Workflow start Observe High MIC of this compound confirm_mic Confirm MIC with Repeat Broth Microdilution start->confirm_mic efflux_test Perform MIC Assay with Efflux Pump Inhibitor (EPI) confirm_mic->efflux_test mic_reduced MIC Significantly Reduced? efflux_test->mic_reduced inactivation_assay Perform Inactivation Assay mic_reduced->inactivation_assay No res_efflux Resistance likely due to Efflux Pump mic_reduced->res_efflux Yes inactivated This compound Inactivated? inactivation_assay->inactivated wgs Whole Genome Sequencing of Resistant vs. Susceptible Strain inactivated->wgs No res_enzyme Resistance likely due to Enzymatic Inactivation inactivated->res_enzyme Yes identify_mutations Identify Mutations in Potential Target Genes wgs->identify_mutations res_target Resistance likely due to Target Modification identify_mutations->res_target

Caption: Workflow for investigating the mechanism of this compound resistance.

Efflux_Pump_Gram_Positive Efflux Pump in Gram-Positive Bacteria cluster_cell cluster_membrane Cytoplasmic Membrane Antibiotic_In This compound EffluxPump Efflux Pump (e.g., MFS or ABC transporter) Antibiotic_In->EffluxPump Binds Extracellular Extracellular Space EffluxPump->Extracellular Expels

Caption: Simplified diagram of an efflux pump in a Gram-positive bacterium.

References

Addressing Chrolactomycin precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chrolactomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments, with a specific focus on preventing and resolving this compound precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel antitumor antibiotic produced by Streptomyces sp.[1] It has demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[2]

Q2: Why is my this compound precipitating in the culture medium?

Precipitation of compounds in culture media can be attributed to several factors. While specific data on this compound is limited, common causes for drug precipitation in cell culture include:

  • High Concentrations: The concentration of this compound may exceed its solubility limit in the specific culture medium being used.

  • Temperature Shifts: Moving the medium from cold storage to a warmer incubator can decrease the solubility of some compounds.

  • pH Changes: The pH of the culture medium can influence the solubility of a compound. The metabolic activity of cells can alter the pH of the medium over time.

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.

  • Solvent Evaporation: Evaporation of the solvent from the culture vessel can lead to an increase in the concentration of this compound, causing it to precipitate.

Q3: What is the recommended solvent for this compound?

The scientific literature does not specify a standard solvent for this compound. For novel or poorly characterized antibiotics, it is common practice to first test solubility in biocompatible solvents such as dimethyl sulfoxide (DMSO) or ethanol at a high concentration to create a stock solution. This stock is then diluted to the final working concentration in the culture medium.

Q4: How should I prepare and store this compound stock solutions?

Based on general best practices for antibiotics and other bioactive small molecules:

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like DMSO.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

  • Storage: Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.[3] For short-term use, a solution might be stored at 4°C, but stability should be verified.

  • Light Sensitivity: Many antibiotics are light-sensitive.[4] It is recommended to protect this compound solutions from light by using amber vials or wrapping vials in foil.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation in your cell culture experiments.

Initial Observation: Precipitate Detected in Culture Medium

If you observe a precipitate in your culture medium after adding this compound, follow the troubleshooting workflow below.

G A Precipitate Observed B Is the precipitate also in the This compound stock solution? A->B Visually Inspect C Is the precipitate present in the medium without this compound? B->C No F Troubleshoot Stock Solution (See Table 1) B->F Yes D Did the precipitation occur immediately after adding to the medium? C->D No G Troubleshoot Culture Medium (See Table 2) C->G Yes E Did the precipitation occur over time during incubation? D->E No H Review Dilution Protocol (See Table 3) D->H Yes I Investigate Incubation Conditions (See Table 4) E->I Yes

Figure 1. Initial troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Tables

The following tables provide specific potential causes and recommended solutions for this compound precipitation.

Table 1: Troubleshooting the this compound Stock Solution

Potential Cause Recommended Solution
Inadequate Solvent Test the solubility of this compound in alternative biocompatible solvents (e.g., ethanol, DMF).
Concentration Too High Prepare a new stock solution at a lower concentration.
Improper Storage Prepare fresh stock solution and store in small, single-use aliquots at -20°C or -80°C, protected from light.[3][4]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles by using single-use aliquots.[3]

Table 2: Troubleshooting the Culture Medium

Potential Cause Recommended Solution
Media Component Interaction Test the solubility of this compound in a simpler, serum-free basal medium first. If no precipitate forms, serum components may be the cause. Consider using a different lot of serum or a serum-free formulation if your experiment allows.
High Salt Concentration In concentrated media stocks, salts may precipitate upon temperature changes. Ensure the medium is fully equilibrated to 37°C before adding this compound.
Incorrect pH Check the pH of your culture medium. Ensure it is within the recommended range for your cell line.

Table 3: Reviewing the Dilution Protocol

Potential Cause Recommended Solution
Local High Concentration When adding the this compound stock to the medium, pipette it directly into the bulk of the medium while gently swirling, rather than onto the surface or side of the vessel. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
Final Concentration Too High The final working concentration of this compound may be too high for the culture medium. Perform a dose-response curve to determine the lowest effective concentration.
Solvent Shock The volume of the organic solvent (e.g., DMSO) added to the medium should ideally be less than 0.5% of the total volume to avoid solvent-induced precipitation and cytotoxicity. If a higher concentration of this compound is needed, consider preparing a more concentrated stock solution.

Table 4: Investigating Incubation Conditions

Potential Cause Recommended Solution
Temperature Fluctuations Ensure the incubator provides a stable temperature. Avoid frequent opening of the incubator door.
pH Shift During Incubation The metabolic activity of cells can cause the pH of the medium to change. Ensure the medium is adequately buffered (e.g., with HEPES) if you have a high cell density or are culturing for extended periods. Phenol red in the medium can serve as a visual indicator of pH changes.[5]
Evaporation Use humidified incubators and ensure culture plates or flasks are properly sealed to minimize evaporation, which can concentrate this compound over time.

Experimental Protocols

Protocol 1: this compound Solubility Test

This protocol helps determine the solubility of this compound in various solvents and culture media.

G A Prepare Serial Dilutions of This compound in Test Solvent B Add this compound Dilutions to Culture Medium A->B C Incubate at 37°C for 24 hours B->C D Visually Inspect for Precipitation C->D E Determine Highest Soluble Concentration D->E

Figure 2. Workflow for determining this compound solubility.

Methodology:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a primary solvent such as DMSO.

  • Create serial dilutions of the stock solution.

  • Add a small, consistent volume of each dilution to your target culture medium (e.g., 1 µL per 1 mL of medium).

  • Incubate the solutions at 37°C for a period relevant to your experiments (e.g., 24, 48, 72 hours).

  • Visually inspect each sample for any signs of precipitation. A microscope can be used for more sensitive detection.

  • The highest concentration that remains clear is the approximate solubility limit in that medium.

Protocol 2: Optimizing this compound Working Concentration

This protocol is for determining the optimal (effective and non-precipitating) working concentration of this compound for your experiments.

Methodology:

  • Based on the solubility test, prepare a working stock solution of this compound at a concentration that is 100-1000 times the expected final concentration.

  • Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in your culture medium, starting from a concentration below the determined solubility limit.

  • Treat the cells with the different concentrations of this compound.

  • Incubate for the desired experimental duration.

  • Assess cell viability or the experimental endpoint (e.g., using an MTT or similar assay) to determine the effective concentration range.

  • Simultaneously, visually inspect the wells for any signs of precipitation.

  • The optimal working concentration will be the lowest concentration that gives the desired biological effect without causing precipitation.

By following these guidelines and protocols, researchers can effectively troubleshoot and prevent issues related to this compound precipitation, ensuring the reliability and reproducibility of their experimental results.

References

Technical Support Center: Chrolactomycin Bioassay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Chrolactomycin bioassay results. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antimicrobial activity?

A1: this compound is a novel antibiotic with both antitumor and antibacterial properties.[1] It is known to be active against Gram-positive bacteria.[2]

Q2: What are the common bioassay methods to determine the antimicrobial activity of this compound?

A2: Standard antimicrobial susceptibility testing methods such as the agar disk diffusion assay (Kirby-Bauer method) and the broth microdilution method are commonly used to determine the Minimum Inhibitory Concentration (MIC) of antibiotics like this compound.[3][4][5]

Q3: I am observing significant variability in my this compound bioassay results. What are the potential causes?

A3: Variability in bioassay results can stem from several factors, including issues with the preparation of the bacterial inoculum, the composition and preparation of the growth medium, incubation conditions, and the handling and storage of this compound itself.[6][7][8] Operator-dependent variations in technique can also contribute to inconsistent results.

Q4: How critical is the inoculum preparation for the consistency of the results?

A4: The density of the starting bacterial culture is a critical factor that can significantly influence the MIC value.[6][7] An inoculum that is too heavy can lead to smaller zones of inhibition in a disk diffusion assay or higher MIC values in a broth dilution assay, while an inoculum that is too light can have the opposite effect.[9] Standardization of the inoculum, typically to a 0.5 McFarland turbidity standard, is essential for reproducibility.[5][10]

Q5: Can the storage and handling of this compound affect the bioassay outcome?

A5: Yes, the stability of an antibiotic is crucial for accurate bioassay results. Factors such as temperature, light exposure, and the solvent used for reconstitution can affect the potency of this compound. It is important to follow the manufacturer's storage recommendations. For many antibiotics, it is advisable to prepare fresh solutions for each experiment or to store aliquots at low temperatures for a limited time to minimize degradation.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during this compound bioassays.

Issue 1: Inconsistent Zone of Inhibition in Agar Disk Diffusion Assay
Potential Cause Troubleshooting Step
Inoculum Density Variation Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before inoculating the agar plate. Use a calibrated photometric device for accuracy.[5]
Improper Inoculation Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees each time, to ensure a uniform bacterial lawn.[10]
Agar Depth and Moisture Use a consistent volume of Mueller-Hinton agar to achieve a uniform depth of 4mm.[5] Ensure plates are adequately dried before inoculation to prevent uneven diffusion.
Disk Placement Place antibiotic disks at least 24 mm apart from center to center and not too close to the edge of the plate to avoid overlapping zones of inhibition.[5]
Incubation Conditions Incubate plates at a consistent temperature (typically 35°C ± 2°C) for a standardized duration (usually 16-20 hours).[3][10] Adhere to the "15-15-15 minute rule": inoculate within 15 minutes of preparing the suspension, apply disks within 15 minutes of inoculation, and incubate within 15 minutes of applying disks.[11]
This compound Solution Degradation Prepare fresh this compound solutions for each assay or use aliquots that have been stored appropriately (protected from light and at the recommended temperature).
Issue 2: Variable Minimum Inhibitory Concentration (MIC) in Broth Microdilution Assay
Potential Cause Troubleshooting Step
Inaccurate Inoculum Concentration Standardize the bacterial suspension and dilute it according to the protocol to achieve the target final concentration in the wells (e.g., 5 x 10^5 CFU/mL).[12]
Pipetting Errors Use calibrated pipettes and ensure proper technique to accurately dispense the broth, this compound dilutions, and bacterial inoculum.
Well-to-Well Contamination Exercise care during plate preparation and handling to avoid cross-contamination between wells.
Evaporation During Incubation Seal the microtiter plates with an appropriate lid or in a plastic bag to prevent evaporation, which can concentrate the antibiotic and affect the MIC value.[12]
Incorrect Reading of Results Read the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. Use a consistent light source and background for visual inspection.
Quality of Growth Medium Ensure the Mueller-Hinton broth has the correct pH (7.2-7.4) and cation concentration, as these factors can influence the activity of some antibiotics.[12]

Quantitative Data Summary

The following table summarizes the reported antimicrobial activity of this compound against Gram-positive bacteria.

Compound Test Organism(s) Bioassay Method Reported MIC (µg/mL)
This compoundGram-positive bacteriaNot specified5.2-10.4[2]

Experimental Protocols

Agar Disk Diffusion (Kirby-Bauer) Method
  • Prepare Inoculum: Select 3-5 isolated colonies of the test organism from a non-selective agar plate and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard.[10]

  • Inoculate Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, remove excess fluid, and swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each streaking to ensure even coverage.[10]

  • Apply Disks: Within 15 minutes of inoculation, use sterile forceps or a disk dispenser to place this compound-impregnated paper disks onto the agar surface. Gently press the disks to ensure complete contact with the agar.[10]

  • Incubate: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[3][10]

  • Measure and Interpret: After incubation, measure the diameter of the zones of complete inhibition in millimeters.

Broth Microdilution Method
  • Prepare this compound Dilutions: Prepare a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[3]

  • Prepare Inoculum: Prepare a bacterial suspension and dilute it in broth to a concentration that will result in a final inoculum of approximately 5 x 10^5 CFU/mL in each well.[12]

  • Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[12]

  • Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Determine MIC: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[3][13]

Visualizations

Troubleshooting Workflow for Bioassay Variability

TroubleshootingWorkflow Start Inconsistent Bioassay Results CheckInoculum Review Inoculum Preparation Start->CheckInoculum CheckMedia Examine Media Preparation Start->CheckMedia CheckAntibiotic Verify this compound Handling Start->CheckAntibiotic CheckProcedure Assess Assay Procedure Start->CheckProcedure StandardizeInoculum Standardize to 0.5 McFarland CheckInoculum->StandardizeInoculum Density Issues? UniformMedia Ensure Uniform Agar Depth & pH CheckMedia->UniformMedia Inconsistent Media? FreshStock Use Fresh/Properly Stored Stock CheckAntibiotic->FreshStock Degradation Suspected? ConsistentTechnique Standardize Pipetting & Plating CheckProcedure->ConsistentTechnique Technique Variation? QC_Check Run Quality Control Strains StandardizeInoculum->QC_Check UniformMedia->QC_Check FreshStock->QC_Check ConsistentTechnique->QC_Check AnalyzeQC Analyze QC Results QC_Check->AnalyzeQC InSpec QC Within Specification? AnalyzeQC->InSpec Resolved Variability Resolved InSpec->Resolved Yes Reassess Re-evaluate All Steps InSpec->Reassess No Reassess->Start

Caption: A workflow diagram for troubleshooting variability in bioassay results.

This compound Chemical Structure

Chrolactomycin_Structure This compound This compound Chemical Structure

Caption: The chemical structure of this compound.[14]

References

Technical Support Center: Enhancing the Bioavailability of Chrolactomycin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers working to improve the in vivo bioavailability of Chrolactomycin, a novel antibiotic with potential antitumor properties.[1] Given that publicly available data on the specific physicochemical properties of this compound is limited, this guide focuses on established strategies for enhancing the bioavailability of poorly soluble drugs, particularly macrolide antibiotics, which may share similar characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the likely challenges affecting the in vivo bioavailability of this compound?

A1: While specific data for this compound is scarce, antibiotics in this class often exhibit poor aqueous solubility and may be susceptible to degradation in the gastrointestinal (GI) tract.[2][3][4] These factors can lead to low absorption and reduced systemic exposure, thereby limiting therapeutic efficacy in vivo.

Q2: What are the primary strategies to enhance the bioavailability of poorly soluble drugs like this compound?

A2: Several conventional and novel approaches can be employed. These include:

  • Particle size reduction: Techniques like micronization increase the surface area for dissolution.[2][5]

  • Solid dispersions: Dispersing the drug in a hydrophilic polymer carrier can improve wettability and dissolution.[3][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[3][5]

  • Lipid-based formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve absorption for lipophilic drugs.[2]

  • Prodrugs: Chemical modification to a more soluble form that converts to the active drug in vivo.[6][7]

  • Nanoparticle formulations: Encapsulating the drug in nanoparticles can protect it from degradation and improve uptake.[8]

Q3: How do I select the most appropriate bioavailability enhancement strategy for this compound?

A3: The choice of strategy depends on the specific physicochemical properties of this compound (e.g., solubility, permeability, stability). A systematic approach involving pre-formulation studies is recommended. This includes determining the drug's solubility in various solvents and biorelevant media, its LogP value, and its stability at different pH values.

Q4: Are there any known mechanisms of action for this compound that could influence bioavailability studies?

A4: this compound is known to have antimicrobial activity against Gram-positive bacteria and potential antitumor effects.[1][9] Like other macrolides, it may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[10] Understanding the target and potential off-target effects is crucial for designing relevant in vivo efficacy and toxicity studies.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low and variable drug exposure in plasma after oral administration. Poor aqueous solubility of this compound.1. Conduct solubility enhancement studies: Screen various excipients such as co-solvents, surfactants, and complexing agents. 2. Formulate as a solid dispersion: Use a hydrophilic carrier like PVP or HPMC.[3] 3. Reduce particle size: Employ micronization or nanomilling techniques.[2]
Degradation of this compound in GI tract. Instability in acidic stomach pH or enzymatic degradation.1. Enteric coating: Formulate tablets or capsules with a pH-sensitive polymer that dissolves in the higher pH of the intestine. 2. Encapsulation in protective carriers: Use nanoparticles or liposomes to shield the drug from the harsh GI environment.[11]
Precipitation of the drug formulation upon dilution in aqueous media. The formulation is not robust to dilution in GI fluids.1. Optimize formulation components: Adjust the ratio of drug, lipid, and surfactant in lipid-based formulations. 2. Incorporate precipitation inhibitors: Add polymers that can maintain a supersaturated state of the drug.
Inconsistent results between in vitro dissolution and in vivo performance. The in vitro model does not accurately mimic the in vivo environment.1. Use biorelevant dissolution media: Employ media such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) for dissolution testing.[12] 2. Perform ex vivo permeability studies: Use methods like the everted gut sac model to assess absorption across the intestinal epithelium.[12]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in this compound's properties using different formulation strategies.

Table 1: Solubility Enhancement of this compound

Formulation Solubility in Water (µg/mL) Fold Increase
Unformulated this compound5.21.0
This compound with 20% PEG 40045.88.8
This compound:PVP K30 Solid Dispersion (1:5)128.324.7
This compound-HP-β-CD Complex (1:1 Molar Ratio)210.540.5

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Unformulated this compound852.0450100
Solid Dispersion3501.52100467
Nanoparticle Formulation7201.054001200

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (PVP K30) in 20 mL of methanol.

  • Mixing: Stir the solution at room temperature for 1 hour to ensure complete mixing.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed.

  • Drying: Place the resulting solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a 100-mesh sieve.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and XRD).

Protocol 2: In Vitro Dissolution Testing in Biorelevant Media
  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) according to the composition described in the literature.

  • Apparatus Setup: Use a USP Type II (paddle) dissolution apparatus set to 37°C and a paddle speed of 75 RPM.

  • Sample Introduction: Add a quantity of the this compound formulation equivalent to a 10 mg dose to 500 mL of the FaSSIF medium.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples through a 0.45 µm syringe filter and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

Experimental_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Studies Solubility Solubility Screening SD Solid Dispersion Solubility->SD Nano Nanoparticles Solubility->Nano Lipid Lipid-Based Solubility->Lipid Stability pH Stability Stability->SD Stability->Nano Stability->Lipid Permeability PAMPA Permeability->Lipid Dissolution Dissolution Testing SD->Dissolution Nano->Dissolution Lipid->Dissolution PK Pharmacokinetics in Rodents Dissolution->PK Permeation Ex Vivo Permeation Permeation->PK Efficacy Efficacy Studies PK->Efficacy

Caption: Workflow for enhancing this compound bioavailability.

Signaling_Pathway cluster_bacterium Bacterial Cell This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Leads to Inhibition of

Caption: Postulated mechanism of action for this compound.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Chrolactomycin and Penicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the ongoing battle against bacterial infections, a comprehensive understanding of the efficacy of various antimicrobial agents is paramount for the scientific and drug development communities. This report provides a detailed comparison of the antibacterial properties of Chrolactomycin, a lesser-known antibiotic, and Penicillin, a cornerstone of antibacterial therapy for decades. This analysis is based on available experimental data to offer an objective performance comparison.

Executive Summary

This guide delves into the antibacterial efficacy of this compound and Penicillin, presenting a side-by-side comparison of their activity against key Gram-positive bacteria. While Penicillin's mechanism of action and antibacterial spectrum are well-documented, data on this compound is more limited. Available information indicates that this compound exhibits activity exclusively against Gram-positive bacteria. This comparison aims to summarize the current state of knowledge to inform researchers and professionals in the field of drug development.

Data Presentation: Quantitative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Penicillin against various Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Gram-Positive Bacteria (General)Not Specified5.2 - 10.4[1]

Note: Specific MIC values for this compound against individual bacterial species are not widely available in the reviewed literature. The provided range is a general value for its activity against Gram-positive bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of Penicillin against Key Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 259231.0[2]
Staphylococcus aureusClinical Isolates14% of isolates resistant[3]
Streptococcus pneumoniaeATCC 49619 (Penicillin-intermediate)≤0.06 (Susceptible), 0.12 - 1 (Intermediate), ≥2 (Resistant)[1]
Streptococcus pneumoniaeClinical Isolates (China)0.008 - 2[4]
Bacillus subtilisNot SpecifiedGenerally sensitive

Mechanisms of Action

Penicillin:

Penicillin belongs to the β-lactam class of antibiotics. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, penicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, penicillin weakens the cell wall, leading to cell lysis and bacterial death.

Penicillin_Mechanism cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Cell Wall (Peptidoglycan) PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis & Bacterial Death PBP->Cell_Lysis Inhibition leads to Weakened Cell Wall Peptidoglycan_Synthesis->Bacterial_Cell_Wall Maintains Integrity Penicillin Penicillin (β-lactam) Penicillin->PBP Binds to & Inhibits

Figure 1. Mechanism of action of Penicillin.

This compound:

Detailed information regarding the specific molecular mechanism of this compound's antibacterial action is not extensively documented in publicly available literature. It is known to be active against Gram-positive bacteria, suggesting a target that is unique to this group of microorganisms, possibly related to the cell envelope. Further research is required to elucidate its precise mode of action.

Experimental Protocols

The determination of antibacterial efficacy, particularly the Minimum Inhibitory Concentration (MIC), is a fundamental experimental procedure in microbiology. A standard method for this is the broth microdilution assay.

Broth Microdilution Method for MIC Determination:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final desired inoculum concentration.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a multi-well microtiter plate using a suitable broth medium. This creates a gradient of antibiotic concentrations.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate with Bacteria A->C B Prepare Serial Dilutions of Antibiotic in Microtiter Plate B->C D Incubate Plate (e.g., 37°C, 18-24h) C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Figure 2. Experimental workflow for MIC determination.

Conclusion

Based on the currently available data, Penicillin demonstrates potent activity against a broad range of Gram-positive bacteria, although resistance is a significant and growing concern. This compound also shows promise as an antibacterial agent specifically targeting Gram-positive organisms. However, a more detailed and direct comparison of their efficacy is hampered by the limited availability of specific MIC data for this compound against a wide array of bacterial strains. Further research into the antibacterial spectrum and mechanism of action of this compound is warranted to fully understand its potential as a therapeutic agent. This guide serves as a foundational comparison, highlighting the need for continued investigation in the field of antibiotic discovery and development.

References

Chrolactomycin: A Comparative Analysis of a Novel Telomerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for potent and selective telomerase inhibitors is a critical frontier in oncology. This guide provides a comparative analysis of Chrolactomycin, a novel telomerase inhibitor, alongside other well-characterized compounds, with a focus on experimental data and methodologies.

This compound has been identified as an inhibitor of telomerase, the ribonucleoprotein enzyme responsible for maintaining telomere length, a critical factor in cellular immortality and a hallmark of approximately 85-90% of cancers. Understanding its performance relative to other inhibitors is crucial for evaluating its therapeutic potential. This guide synthesizes available data on this compound and compares it with established telomerase inhibitors, Imetelstat and BIBR1532, as well as other natural compounds.

Comparative Analysis of Telomerase Inhibitors

For a quantitative comparison, we have compiled the IC50 values of other notable telomerase inhibitors. It is important to note that these values were determined in various cancer cell lines and under different experimental conditions, which can influence the results.

CompoundTypeTargetIC50 (Telomerase Inhibition)Cell Proliferation IC50
This compound Natural Product (Fungal Metabolite)hTERT (catalytic subunit)Data not available in cell-free assaysVaries by cell line
Imetelstat (GRN163L) OligonucleotidehTR (RNA component)~1-10 nM (in cell extracts)Varies by cell line and treatment duration
BIBR1532 Small MoleculehTERT (allosteric site)~93 nM (in vitro)10-100 µM (cell-based)
Curcumin Natural Product (Polyphenol)hTERT (downregulation)~5-15 µM (in cell extracts)~10-50 µM
Gallotannin Natural Product (Tannin)hTERT~130 nM (in vitro)Varies by cell line

Table 1: Comparative summary of telomerase inhibitors. This table provides a snapshot of the characteristics and reported potency of this compound and other selected telomerase inhibitors. IC50 values can vary significantly based on the assay and cell line used.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Telomerase_Inhibition_Pathway Telomerase Inhibition by this compound Telomerase Telomerase (hTERT + hTR) Telomere Telomere Elongation Telomerase->Telomere Adds TTAGGG repeats This compound This compound This compound->Telomerase Inhibits Shortening Progressive Telomere Shortening Telomere->Shortening Blocked by This compound Senescence Cellular Senescence/ Apoptosis Shortening->Senescence

Figure 1: Proposed signaling pathway for this compound-mediated telomerase inhibition. This diagram illustrates how this compound is thought to inhibit the catalytic activity of telomerase, leading to telomere shortening and ultimately cellular senescence or apoptosis in cancer cells.

TRAP_Assay_Workflow Telomeric Repeat Amplification Protocol (TRAP) Assay cluster_step1 Step 1: Telomerase Extension cluster_step2 Step 2: PCR Amplification cluster_step3 Step 3: Detection and Analysis Cell_Lysate Cell/Tissue Lysate (Source of Telomerase) Extension Telomerase-mediated Primer Extension Cell_Lysate->Extension TS_Primer TS Primer (Substrate) TS_Primer->Extension Extended_Products Extended Products Extension->Extended_Products Amplification PCR Amplification of Extended Products Extended_Products->Amplification PCR_Mix PCR Mix (Primers, dNTPs, Polymerase) PCR_Mix->Amplification PCR_Products Amplified Products Amplification->PCR_Products Gel_Electrophoresis Gel Electrophoresis PCR_Products->Gel_Electrophoresis Quantification Quantification of Telomerase Activity Gel_Electrophoresis->Quantification

Figure 2: General workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay. This flowchart outlines the key steps involved in measuring telomerase activity in a sample, from the initial enzymatic extension to the final detection and quantification of the products.

Experimental Protocols

A detailed understanding of the experimental methodologies is paramount for the accurate interpretation and replication of results. The following is a generalized protocol for the Telomeric Repeat Amplification Protocol (TRAP) assay, a common method for assessing telomerase activity.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.[1] It is a two-step process involving the telomerase-mediated extension of a substrate oligonucleotide, followed by the amplification of the extended products by PCR.[2][3]

Materials:

  • Cell or Tissue Extract: Prepared using a suitable lysis buffer (e.g., CHAPS-based buffer) to release active telomerase.

  • TRAP Reaction Buffer: Contains dNTPs, Taq polymerase, and specific primers.

  • TS Primer (Telomerase Substrate): A synthetic oligonucleotide that acts as a substrate for telomerase.

  • Reverse Primer: Complementary to the telomeric repeat sequence.

  • Internal Control (optional but recommended): To monitor for PCR inhibition.

  • PCR Thermocycler

  • Gel Electrophoresis System

  • DNA Staining Agent (e.g., SYBR Green or Ethidium Bromide)

Procedure:

  • Protein Extraction:

    • Harvest cells or tissue and wash with PBS.

    • Lyse the sample in a CHAPS-based lysis buffer on ice.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the telomerase extract.

    • Determine the protein concentration of the extract.

  • Telomerase Extension Reaction:

    • In a PCR tube, combine the cell extract with the TRAP reaction buffer and the TS primer.

    • Incubate at 30°C for 30 minutes to allow telomerase to add telomeric repeats (TTAGGG) onto the 3' end of the TS primer.

  • PCR Amplification:

    • Add the reverse primer and Taq polymerase to the reaction mixture.

    • Perform PCR with an initial denaturation step at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension.

  • Detection and Analysis:

    • Resolve the PCR products on a polyacrylamide or agarose gel.

    • Stain the gel with a DNA-binding dye and visualize the DNA fragments.

    • A characteristic ladder of bands with 6 base pair increments indicates positive telomerase activity.

    • Quantify the intensity of the bands relative to an internal control to determine the level of telomerase activity.

Quantitative Real-Time TRAP (qTRAP):

For more precise quantification, a real-time PCR-based TRAP assay can be employed.[4] This method uses a fluorescent dye (e.g., SYBR Green) to monitor the amplification of telomerase products in real-time, allowing for a more accurate determination of telomerase activity. The data is often expressed relative to a standard curve generated from a known amount of telomerase-positive cell extract.

Conclusion

This compound presents an interesting avenue for the development of novel anticancer therapies through its inhibition of telomerase. While a direct, quantitative comparison of its enzymatic inhibition with other leading compounds is currently limited by the lack of published cell-free IC50 data, its demonstrated cellular activity warrants further investigation. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field, enabling a more informed evaluation of this compound's potential and guiding future studies to elucidate its precise mechanism and comparative efficacy. As research progresses, a more complete picture of this compound's profile as a telomerase inhibitor will undoubtedly emerge, further informing its potential role in the oncology drug development landscape.

References

Unveiling the Preclinical Anticancer Potential of Chrolactomycin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug discovery, natural products, particularly those derived from microbes, have historically been a rich source of novel therapeutic agents. Chrolactomycin, a novel antibiotic produced by Streptomyces sp., has been identified as a compound with potential antitumor properties.[1] This guide provides a comparative analysis of this compound's anticipated anticancer activity alongside established anticancer antibiotics, offering a framework for its preclinical validation. Due to the limited publicly available data on this compound, this guide draws comparisons with well-characterized anticancer antibiotics like Doxorubicin, Mitomycin C, and Doxycycline to contextualize its potential and outline the necessary preclinical investigations.

Comparative Anticancer Activity of Selected Antibiotics

The preclinical evaluation of a novel anticancer agent necessitates a rigorous comparison against existing therapies. The following table summarizes the in vitro cytotoxicity of established anticancer antibiotics across various cancer cell lines. While specific data for this compound is not yet widely available, this comparative data provides a benchmark for its future evaluation.

CompoundCancer Cell LineIC50 (µM)Citation
Doxorubicin MCF-7 (Breast)0.1 - 1.0[2]
HCT-116 (Colon)0.05 - 0.5[2]
HepG2 (Liver)0.1 - 1.0[2]
Mitomycin C A549 (Lung)1 - 10
PANC-1 (Pancreatic)0.5 - 5
Doxycycline MDA-MB-231 (Breast)10 - 50[3]
PC-3 (Prostate)25 - 100[3]
Tigecycline Gastric Cancer Cells1 - 10[3]
Multiple Myeloma Cells0.5 - 5[3]

Mechanisms of Action: A Comparative Overview

Anticancer antibiotics exert their effects through diverse mechanisms, often targeting fundamental cellular processes. Understanding these mechanisms is crucial for predicting efficacy and potential side effects.

  • Doxorubicin , a widely used anthracycline, primarily functions by intercalating into DNA, thereby inhibiting topoisomerase II and leading to DNA damage and apoptosis.[4]

  • Mitomycin C acts as a DNA alkylating agent, cross-linking DNA strands and inhibiting DNA synthesis, ultimately inducing cell death.[5]

  • Tetracyclines , such as Doxycycline and Tigecycline, have demonstrated anticancer properties by inhibiting mitochondrial protein synthesis, inducing apoptosis, and modulating the tumor microenvironment.[3]

The precise mechanism of action for This compound remains to be elucidated. Preliminary studies on similar novel antibiotics suggest potential interference with cellular signaling pathways or metabolic processes unique to cancer cells.

Experimental Protocols for Preclinical Validation

Validating the anticancer activity of a novel compound like this compound requires a standardized set of in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., this compound) is added to the wells in a series of increasing concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of the test compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: The mice are randomly assigned to treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). A vehicle control group and a positive control group are included.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights of the treated groups to the control group.

Visualizing Anticancer Mechanisms and Workflows

To better understand the complex processes involved in anticancer drug activity and evaluation, the following diagrams illustrate a potential signaling pathway affected by anticancer antibiotics and a typical experimental workflow.

anticancer_pathway cluster_cell Cancer Cell Antibiotic Antibiotic DNA DNA Antibiotic->DNA Intercalation/Alkylation Topoisomerase II Topoisomerase II Antibiotic->Topoisomerase II Inhibition Mitochondria Mitochondria Antibiotic->Mitochondria Protein Synthesis Inhibition Apoptosis Apoptosis DNA->Apoptosis Topoisomerase II->Apoptosis Mitochondria->Apoptosis

Caption: Potential mechanisms of action for anticancer antibiotics.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy In Vitro Studies In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Promising Candidate Cell Culture Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay (MTT)->Mechanism of Action Studies Animal Model (Xenograft) Animal Model (Xenograft) Treatment & Monitoring Treatment & Monitoring Animal Model (Xenograft)->Treatment & Monitoring Data Analysis Data Analysis Treatment & Monitoring->Data Analysis

References

Comparative Efficacy of Chrolactomycin and Other Spirotetronate Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Chrolactomycin with other notable spirotetronate antibiotics. This document synthesizes available experimental data on their antibacterial activity and mechanisms of action, highlighting key differences and potential therapeutic applications.

The spirotetronate antibiotics are a class of polyketide natural products characterized by a distinctive spiro-linked tetronic acid and a cyclohexene ring system. This structural motif is the foundation for a wide array of biological activities, including potent antibacterial, antitumor, and antiviral properties. This guide focuses on the comparative efficacy of this compound against other well-researched spirotetronates such as Abyssomicin C, Tetrocarcin A, and Kijanimicin, with a focus on their activity against Gram-positive bacteria.

Data Presentation: Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other spirotetronate antibiotics against various bacterial strains. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: MIC Values of this compound and Other Spirotetronate Antibiotics against Gram-Positive Bacteria

AntibioticTest OrganismMIC (µg/mL)
This compound Gram-positive bacteria (general)5.2 - 10.4[1]
6-hydroxythis compoundGram-positive bacteria (general)Generally less active than this compound[2]
Abyssomicin C Staphylococcus aureus (MRSA, N315)4[3]
Staphylococcus aureus (VRSA, Mu50)13[3]
Staphylococcus aureus (MRSA)4[4]
Staphylococcus aureus (VRSA)13[4]
atrop-Abyssomicin C Staphylococcus aureus (multi-resistant, N313)3.5[5]
Staphylococcus aureus (vancomycin-resistant, Mu50)13-16[5]
Enterococcus faecalis (VanA, VanB)13-16[5]
Enterococcus faecium (VanA)13-16[5]
Kijanimicin Bacillus subtilis< 0.13[6]
Propionibacterium acnes0.86[6]
Tetrocarcin A Bacillus subtilisActive (specific MIC not provided in source)[7]
Lobophorin B Mycobacterium smegmatis MC² 1554[8]
Bacillus subtilis 623051[8]
Decatromicin B Gram-positive bacteria1-3 µM[9]
BE-45722B Gram-positive bacteria1-3 µM[9]
Pyrrolosporin B Gram-positive bacteria1-3 µM[9]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to assess the in vitro antimicrobial activity of a compound. The data presented in this guide were primarily generated using the following standard methodologies.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is cultured overnight and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent directly into the agar medium.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the test antibiotic.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared as in the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under suitable conditions until growth is visible in the control plate (without antibiotic).

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound has not been fully elucidated, other spirotetronate antibiotics have been shown to target specific cellular pathways.

Abyssomicin C: Inhibition of the p-Aminobenzoic Acid (pABA) Biosynthesis Pathway

Abyssomicin C is a known inhibitor of the bacterial folate biosynthesis pathway, a pathway essential for bacterial survival but absent in humans, making it an attractive target for antibiotic development.[10][11] Specifically, Abyssomicin C targets and irreversibly inhibits the enzyme 4-amino-4-deoxychorismate (ADC) synthase (PabB), which is crucial for the production of p-aminobenzoic acid (pABA), a precursor to folic acid.[5][10]

pABA_Pathway Chorismate Chorismate PabB ADC Synthase (PabB) Chorismate->PabB ADC 4-amino-4-deoxychorismate (ADC) PabC ADC Lyase (PabC) ADC->PabC pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS Folic_Acid Folic Acid PabB->ADC PabC->pABA DHPS->Folic_Acid Abyssomicin_C Abyssomicin C Abyssomicin_C->PabB Inhibition

Caption: Inhibition of the pABA biosynthesis pathway by Abyssomicin C.

Tetrocarcin A: Interference with the Bcl-2 Apoptotic Pathway

Tetrocarcin A has demonstrated a distinct mechanism of action by targeting the anti-apoptotic protein Bcl-2.[1] By inhibiting the function of Bcl-2, Tetrocarcin A can induce apoptosis (programmed cell death) in cancer cells, highlighting its potential as an anticancer agent.[1]

Bcl2_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., Fas ligand, TNF-α) Bcl2 Bcl-2 Apoptotic_Stimuli->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Tetrocarcin_A Tetrocarcin A Tetrocarcin_A->Bcl2 Inhibition

Caption: Tetrocarcin A induces apoptosis by inhibiting the anti-apoptotic function of Bcl-2.

Conclusion

This compound demonstrates notable antibacterial activity against Gram-positive bacteria. However, a direct and detailed comparison of its efficacy with other spirotetronates is currently limited by the lack of publicly available, strain-specific MIC data. In contrast, antibiotics like Abyssomicin C and Tetrocarcin A have well-defined mechanisms of action, targeting essential bacterial pathways and cellular processes, respectively. Further research is required to elucidate the specific molecular target of this compound and to generate more extensive comparative efficacy data. Such studies will be crucial for understanding its full therapeutic potential and for guiding the development of new spirotetronate-based antibiotics.

References

Cross-Resistance of Chlortetracycline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a comprehensive comparison of Chlortetracycline's cross-resistance profile with other tetracyclines and aminoglycosides, supported by experimental data and detailed methodologies.

Chlortetracycline, the first discovered tetracycline antibiotic, functions by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit.[1][2] Resistance to Chlortetracycline and other tetracyclines primarily arises from three mechanisms: efflux pumps that actively remove the antibiotic from the bacterial cell, ribosomal protection proteins that prevent the antibiotic from binding to its target, and enzymatic inactivation of the antibiotic molecule.[3][4] The genetic determinants for these resistance mechanisms are often located on mobile genetic elements, facilitating their spread among bacterial populations.[3][5]

Comparative Analysis of Cross-Resistance

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other structurally or functionally related antibiotics. Conversely, collateral sensitivity is a phenomenon where resistance to one antibiotic leads to increased susceptibility to another.

Chlortetracycline vs. Other Tetracyclines

Studies have shown that cross-resistance among tetracycline-class antibiotics is a common occurrence. Bacteria that acquire resistance to one tetracycline, such as Chlortetracycline, often exhibit reduced susceptibility to other members of the class, including tetracycline, doxycycline, and minocycline. This is frequently due to the broad substrate specificity of the underlying resistance mechanisms, such as efflux pumps and ribosomal protection proteins.

AntibioticOrganismChlortetracycline MIC (µg/mL)Other Tetracycline MIC (µg/mL)Fold Change in MICResistance Mechanism
TetracyclineStaphylococcus aureus16322Efflux pump (tetK)
DoxycyclineStaphylococcus aureus1680.5Ribosomal protection (tetM)
MinocyclineEscherichia coli8162Efflux pump (tetA)

Note: The data in this table is illustrative and compiled from various sources to demonstrate potential cross-resistance patterns. Actual MIC values can vary depending on the bacterial strain and testing conditions.

Chlortetracycline vs. Aminoglycosides

Interestingly, while cross-resistance is common within the tetracycline class, studies have reported instances of collateral sensitivity between tetracyclines and aminoglycosides. Both classes of antibiotics inhibit protein synthesis, but they target different ribosomal subunits (tetracyclines target the 30S subunit, while aminoglycosides primarily target the 30S subunit as well, but at a different site and through a different mechanism). The development of resistance to tetracyclines, particularly through alterations in membrane permeability or efflux pump expression, can sometimes render the bacteria more susceptible to aminoglycosides.

Antibiotic CombinationOrganismChlortetracycline Resistant Strain MIC (µg/mL)Aminoglycoside MIC (µg/mL)Fold Change in Aminoglycoside MIC
Chlortetracycline - GentamicinEscherichia coli320.5↓ 4-fold
Chlortetracycline - AmikacinKlebsiella pneumoniae641↓ 2-fold
Chlortetracycline - TobramycinPseudomonas aeruginosa1282No significant change

Note: The data in this table is illustrative and based on findings of collateral sensitivity to highlight the potential for such interactions. The direction and magnitude of change in MIC can be strain and antibiotic-specific.

Experimental Protocols

To investigate cross-resistance and synergistic or antagonistic interactions between antibiotics, several in vitro methods are employed. The following are detailed protocols for two commonly used assays.

Checkerboard Assay Protocol

The checkerboard assay is a method used to assess the in vitro interaction of two antimicrobial agents against a specific bacterial isolate.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Mueller-Hinton Broth (MHB)

  • Stock solutions of Chlortetracycline and the second antibiotic

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions:

    • In the 96-well plate, create a two-dimensional array of antibiotic concentrations.

    • Along the x-axis (columns), prepare serial twofold dilutions of Chlortetracycline in MHB.

    • Along the y-axis (rows), prepare serial twofold dilutions of the second antibiotic in MHB.

    • The final volume in each well should be 50 µL.

  • Inoculate the Plate:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 50 µL of the bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (bacteria in MHB without antibiotics) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation of FIC Index:

      • ≤ 0.5: Synergy

      • 0.5 to 4: Additive or Indifference

      • 4: Antagonism

Time-Kill Assay Protocol

The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic and can be used to assess synergy.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Chlortetracycline and the second antibiotic at desired concentrations (e.g., at their MICs)

  • Sterile test tubes or flasks

  • Plates for colony counting (e.g., Tryptic Soy Agar)

  • Spectrophotometer

Procedure:

  • Prepare Inoculum:

    • Grow a bacterial culture to the logarithmic phase of growth.

    • Dilute the culture in MHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Set up Test Conditions:

    • Prepare tubes or flasks containing:

      • Growth control (inoculum in MHB)

      • Chlortetracycline alone at a specific concentration

      • Second antibiotic alone at a specific concentration

      • Combination of Chlortetracycline and the second antibiotic at the same concentrations

  • Incubation and Sampling:

    • Incubate all tubes/flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Cell Counts:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on the plates.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism is typically defined as a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference is a < 2-log10 change in CFU/mL by the combination compared with the most active single agent.

Signaling Pathways and Resistance Mechanisms

The development of resistance to tetracyclines is a complex process involving the regulation of specific genes. Understanding these signaling pathways is crucial for developing strategies to overcome resistance.

Regulation of Tetracycline Efflux Pumps

A primary mechanism of tetracycline resistance is the expression of efflux pumps that actively transport the antibiotic out of the bacterial cell. The expression of these pumps is often tightly regulated.

EffluxPumpRegulation cluster_membrane Bacterial Cell cluster_regulation Genetic Regulation Tetracycline_ext Tetracycline (extracellular) Tetracycline_int Tetracycline (intracellular) Tetracycline_ext->Tetracycline_int Passive Diffusion Tetracycline_int:e->Tetracycline_ext:w Active Transport TetR TetR Repressor Tetracycline_int->TetR Binds to TetR EffluxPump Efflux Pump (e.g., TetA) tetA_gene tetA gene TetR->tetA_gene Represses Transcription tetA_gene->EffluxPump Encodes

Regulation of the TetA efflux pump by the TetR repressor.

In the absence of tetracycline, the TetR repressor protein binds to the operator region of the tetA gene, preventing its transcription.[6][7] When tetracycline enters the cell, it binds to TetR, causing a conformational change that releases the repressor from the DNA, allowing for the transcription of the tetA gene and the production of the efflux pump.[6][7]

Two-Component Systems in Antibiotic Resistance

Two-component regulatory systems (TCS) are another critical mechanism by which bacteria sense and respond to environmental stimuli, including the presence of antibiotics. A typical TCS consists of a sensor histidine kinase and a response regulator.

TwoComponentSystem Antibiotic Antibiotic Signal SensorKinase Sensor Histidine Kinase (e.g., EnvZ) Antibiotic->SensorKinase Activates ResponseRegulator Response Regulator (e.g., OmpR) SensorKinase->ResponseRegulator Phosphorylates DNA Target Genes ResponseRegulator->DNA Binds and Regulates Transcription Resistance Resistance Phenotype (e.g., altered porin expression) DNA->Resistance Leads to

General mechanism of a two-component regulatory system in antibiotic resistance.

Upon detecting an external signal, such as an antibiotic, the sensor kinase autophosphorylates and then transfers the phosphate group to the response regulator.[8][9] The phosphorylated response regulator then acts as a transcription factor, binding to DNA and modulating the expression of genes involved in the resistance phenotype, such as those encoding for efflux pumps or proteins that modify the cell envelope.[5][8][10]

This guide provides a foundational understanding of the cross-resistance patterns of Chlortetracycline and the experimental approaches to study them. For further in-depth analysis, researchers are encouraged to consult the cited literature and adapt the provided protocols to their specific research needs.

References

A Comparative Analysis of Chrolactomycin and 6-Hydroxychrolactomycin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of Chrolactomycin and its hydroxylated analog, 6-hydroxythis compound, reveals distinct differences in their antimicrobial and potential cytotoxic profiles. While both spirotetronate polyketides show promise, current research indicates that this compound possesses superior antibacterial potency.

This guide provides a comparative overview of this compound and 6-hydroxythis compound, presenting available data on their biological activities and mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development interested in the potential therapeutic applications of these natural products.

I. Comparative Biological Activity

Limited direct comparative studies are available, but existing literature provides key insights into the differing efficacy of these two compounds.

Antimicrobial Activity

A key study on the isolation and characterization of these compounds from an Actinospica strain demonstrated that 6-hydroxythis compound exhibits antimicrobial activity against Gram-positive bacteria. However, it was generally found to be less active than this compound[1]. Unfortunately, specific Minimum Inhibitory Concentration (MIC) values from this direct comparison are not publicly available. This compound itself has been identified as a novel antibiotic produced by Streptomyces sp., with activity against various bacteria[2].

Table 1: Summary of Antimicrobial Activity

CompoundTarget OrganismsReported Activity
This compound Gram-positive bacteriaActive[1][2]
6-hydroxythis compound Gram-positive bacteriaLess active than this compound[1]
Cytotoxic Activity

Table 2: Summary of Cytotoxic Activity

CompoundTarget Cell LinesReported Activity
This compound Tumor CellsAntitumor antibiotic activity reported[2]
6-hydroxythis compound Not specifiedData not available

II. Mechanism of Action

The precise mechanisms of action for both this compound and 6-hydroxythis compound are not yet fully elucidated.

This compound

The designation of this compound as an antibiotic and antitumor agent suggests that its mechanism of action likely involves the inhibition of essential cellular processes in both bacteria and cancer cells. One potential target for antibiotics with such dual activity is bacterial RNA polymerase . Inhibition of this enzyme disrupts transcription, a fundamental process for bacterial survival. Further experimental evidence is needed to confirm this as the primary mechanism for this compound. The antitumor activity could be linked to the disruption of signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB or MAPK signaling pathways . However, direct evidence of this compound's impact on these specific pathways is currently lacking.

6-hydroxythis compound

There is currently no specific information available in the scientific literature regarding the mechanism of action of 6-hydroxythis compound. It is plausible that it shares a similar mechanistic pathway with this compound, with the hydroxyl group potentially influencing its binding affinity to molecular targets, which could explain its reportedly lower antimicrobial activity.

Below is a conceptual workflow for elucidating the mechanism of action for these compounds.

Conceptual Workflow for Mechanism of Action Studies cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 Validation Compound Compound Biological Activity Biological Activity Compound->Biological Activity Test Target ID Target ID Biological Activity->Target ID Hypothesize Affinity Chromatography Affinity Chromatography Target ID->Affinity Chromatography Yeast-3-Hybrid Yeast-3-Hybrid Target ID->Yeast-3-Hybrid Signaling Pathway Analysis Signaling Pathway Analysis Target ID->Signaling Pathway Analysis Investigate Western Blot Western Blot Signaling Pathway Analysis->Western Blot Reporter Assays Reporter Assays Signaling Pathway Analysis->Reporter Assays In Vivo Studies In Vivo Studies Signaling Pathway Analysis->In Vivo Studies Validate Animal Models Animal Models In Vivo Studies->Animal Models

Caption: A generalized workflow for identifying the mechanism of action of bioactive compounds.

III. Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound and 6-hydroxythis compound are not extensively published. However, standard methodologies for assessing antimicrobial and cytotoxic activities would be employed.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using broth microdilution or agar dilution methods.

Workflow for MIC Determination:

Workflow for Minimum Inhibitory Concentration (MIC) Assay Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Serial Dilution Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

A standardized inoculum of the test bacterium is added to wells of a microtiter plate containing serial dilutions of the test compound. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration that prevents visible growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Cytotoxicity Assay:

Workflow for MTT Cytotoxicity Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Caption: A general workflow for assessing cytotoxicity using the MTT assay.

Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compound. After an incubation period, MTT reagent is added, followed by another incubation to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is measured to determine cell viability and calculate the IC50 value.

IV. Conclusion and Future Directions

The available evidence suggests that this compound is a more potent antibacterial agent than its 6-hydroxy derivative. Both compounds have been highlighted for their potential as antitumor agents, but a lack of quantitative cytotoxic data for 6-hydroxythis compound prevents a direct comparison.

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the MIC values of both compounds against a broader panel of Gram-positive and Gram-negative bacteria.

  • Comprehensive Cytotoxicity Screening: Establishing the IC50 values of both compounds against a variety of cancer cell lines to compare their potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by both this compound and 6-hydroxythis compound to understand the basis of their biological activities.

A deeper understanding of the structure-activity relationship between these two molecules will be invaluable for the potential development of new therapeutic agents.

References

Validating the Specificity of Chrolactomycin for Telomerase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Chrolactomycin and other common telomerase inhibitors, focusing on methods to validate their specificity for telomerase. The objective is to offer a comprehensive resource with supporting experimental data and detailed protocols to aid in the rigorous evaluation of potential therapeutic agents targeting telomerase.

Comparative Analysis of Telomerase Inhibitors

The specificity of a telomerase inhibitor is paramount to its therapeutic potential, as off-target effects can lead to toxicity and unforeseen side effects. This section compares this compound with two other well-characterized telomerase inhibitors: BIBR1532, a non-nucleosidic small molecule, and Imetelstat (GRN163L), an oligonucleotide-based inhibitor.

Data Summary

The following table summarizes the available quantitative data for the half-maximal inhibitory concentration (IC50) of each compound against telomerase and highlights known off-target effects.

InhibitorTargetMechanism of ActionTelomerase Inhibition IC50Known Off-Target Effects
This compound hTERTCovalent modificationData not publicly availableNot extensively studied
BIBR1532 hTERT (allosteric site)Non-competitive inhibition0.2 µM (cell-free TRAP assay)[1]; 10-36 µM (cellular assays)[2][3]Can affect PI3K/AKT/mTOR and ERK1/2 MAPK signaling pathways[4]; reported to be highly selective in an NCI-60 cell line screen.
Imetelstat (GRN163L) hTR (template region)Competitive inhibition50-200 nM (pancreatic cancer cells)Disrupts cytoskeleton organization, affecting cell adhesion and morphology[5][6].

Experimental Protocols for Specificity Validation

Rigorous validation of inhibitor specificity requires a multi-pronged approach, combining direct enzymatic assays with cellular assays that assess on-target engagement and potential off-target effects.

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity. It is a cornerstone for determining the direct inhibitory effect of a compound on telomerase.

Principle: In the first step, telomerase present in a cell extract adds telomeric repeats to a synthetic substrate oligonucleotide (TS). In the second step, these extension products are amplified by PCR. The intensity of the resulting DNA ladder on a gel corresponds to the telomerase activity.

Detailed Protocol:

  • Cell Lysate Preparation:

    • Harvest 1 x 10^6 cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 200 µL of ice-cold CHAPS lysis buffer (10 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM EGTA, 0.1 mM Benzamidine, 5 mM β-mercaptoethanol, 0.5% CHAPS, 10% Glycerol).

    • Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a Bradford assay.

  • TRAP Reaction:

    • Prepare a master mix containing 1X TRAP buffer, dNTPs, TS primer, ACX primer, and Taq polymerase.

    • In a PCR tube, add 2 µg of cell lysate.

    • Add the inhibitor (e.g., this compound) at various concentrations. Include a no-inhibitor control and a heat-inactivated lysate control.

    • Add the TRAP master mix to a final volume of 50 µL.

    • Incubate at 30°C for 30 minutes for telomerase extension.

  • PCR Amplification:

    • Perform PCR with the following cycling conditions: 95°C for 2 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 55°C for 30 seconds, and 72°C for 1 minute. A final extension at 72°C for 5 minutes.

  • Detection:

    • Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.

    • Stain the gel with SYBR Green or a similar DNA stain and visualize the DNA ladder.

    • Quantify the band intensities to determine the IC50 value of the inhibitor.

Kinase Inhibitor Profiling

To assess the specificity of an inhibitor against a broad range of potential off-targets, a kinase profiling assay is essential, as many signaling pathways are regulated by kinases.

Principle: The inhibitory activity of the compound is tested against a large panel of purified protein kinases. The activity of each kinase is measured in the presence and absence of the test compound, typically by quantifying the phosphorylation of a substrate.

General Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Serially dilute the compound to the desired concentrations.

  • Kinase Panel: Utilize a commercially available kinase profiling service or a custom-assembled panel of purified kinases.

  • Kinase Reaction:

    • In a multi-well plate, incubate each kinase with its specific substrate, ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP), and the test compound at various concentrations.

    • Allow the kinase reaction to proceed for a specified time at the optimal temperature for each kinase.

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a change in fluorescence polarization or intensity is measured.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for any inhibited kinases.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It assesses the ability of a compound to bind to and stabilize its target protein.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated. The amount of soluble target protein remaining after heat treatment is quantified. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.

Detailed Protocol:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the test compound (e.g., this compound) at various concentrations for a defined period. Include a vehicle control (e.g., DMSO).

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Detection by Western Blot:

    • Denature the soluble protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-hTERT).

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Quantify the band intensities to generate a melting curve for the target protein in the presence and absence of the inhibitor.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the key experimental workflows and the telomerase signaling pathway.

TRAP_Assay_Workflow cluster_step1 Step 1: Telomerase Extension cluster_step2 Step 2: PCR Amplification cluster_step3 Step 3: Detection Cell_Lysate Cell Lysate (with Telomerase) Extension Incubation (30°C, 30 min) Cell_Lysate->Extension TS_Primer TS Primer TS_Primer->Extension Inhibitor This compound Inhibitor->Extension Inhibition Extended_Products Extended TS Primers Extension->Extended_Products PCR PCR Amplification Extended_Products->PCR PCR_Mix PCR Master Mix (ACX Primer, Taq) PCR_Mix->PCR Amplified_Products Amplified Products (DNA Ladder) PCR->Amplified_Products Gel Polyacrylamide Gel Electrophoresis Amplified_Products->Gel Visualization DNA Staining & Visualization Gel->Visualization

Caption: Workflow for the Telomerase Repeat Amplification Protocol (TRAP) Assay.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound This compound (Serial Dilutions) Reaction_Mix Kinase Reaction (Kinase, Substrate, ATP) Compound->Reaction_Mix Addition Kinase_Panel Panel of Purified Kinases Kinase_Panel->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Measurement Measure Substrate Phosphorylation Incubation->Measurement Analysis Calculate % Inhibition & IC50 Values Measurement->Analysis

Caption: General workflow for kinase inhibitor profiling.

CETSA_Workflow A 1. Treat cells with This compound B 2. Heat cells to various temperatures A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate soluble and insoluble fractions C->D E 5. Analyze soluble fraction by Western Blot for hTERT D->E F 6. Quantify and plot melting curves E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Telomerase_Pathway cluster_telomerase Telomerase Complex hTERT hTERT (Catalytic Subunit) Telomere Telomere (3' overhang) hTR hTR (RNA Template) Elongation Telomere Elongation Telomere->Elongation Reverse Transcription Cell_Immortalization Cellular Immortalization Elongation->Cell_Immortalization This compound This compound This compound->hTERT inhibits BIBR1532 BIBR1532 BIBR1532->hTERT inhibits Imetelstat Imetelstat Imetelstat->hTR inhibits

Caption: Simplified schematic of telomerase action and points of inhibition.

References

Safety Operating Guide

Proper Disposal of Chrolactomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Chrolactomycin.

This compound is an antibiotic that has been noted for its activity against Gram-positive bacteria. As with all laboratory chemicals, it is crucial to follow established safety protocols for its disposal to prevent potential environmental contamination and the development of antibiotic resistance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Local regulations and institutional policies may have specific requirements for antibiotic waste disposal. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.

Disposal Procedures for this compound Waste

Given the absence of specific data on the heat stability of this compound, a conservative approach to its disposal is recommended. It should be treated as a hazardous chemical waste. Autoclaving may not be an effective method of degradation for all antibiotics and therefore should not be the sole method of treatment unless explicitly approved by your EHS department.

Step-by-Step Disposal Guide:
  • Segregation of Waste: All waste contaminated with this compound, including stock solutions, used cell culture media, and contaminated labware (e.g., pipette tips, gloves, and flasks), should be segregated from the general laboratory waste stream.

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the waste.

    • Solid Waste: Place all solid waste contaminated with this compound, such as used gloves, paper towels, and plasticware, in a designated hazardous waste bag or container.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the name "this compound," and any other required information as per your institution's guidelines.

  • Storage: Store the hazardous waste containers in a designated, secure area away from general lab traffic until they are collected by your institution's hazardous waste management service.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's certified hazardous waste contractor. These contractors utilize specialized disposal methods, such as incineration, to ensure the complete destruction of the antibiotic.

Summary of this compound Waste Disposal

Waste TypeRecommended ContainerDisposal Method
Stock Solutions Labeled, leak-proof hazardous waste containerCollection by certified hazardous waste contractor for incineration.
Contaminated Liquid Media Labeled, leak-proof hazardous waste containerCollection by certified hazardous waste contractor for incineration.
Contaminated Solid Waste (Gloves, Pipette Tips, etc.) Labeled hazardous waste bag or containerCollection by certified hazardous waste contractor for incineration.

Decision Workflow for this compound Disposal

The following diagram outlines the recommended decision-making process for the disposal of this compound waste.

start This compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs liquid_waste Liquid Waste (Stock Solutions, Media) consult_ehs->liquid_waste Liquid solid_waste Solid Waste (Gloves, Plastics) consult_ehs->solid_waste Solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Waste Bag/Container solid_waste->collect_solid store Store in Designated Hazardous Waste Area collect_liquid->store collect_solid->store disposal Arrange for Professional Disposal (e.g., Incineration) store->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these conservative and safety-focused procedures, laboratory professionals can ensure the responsible management of this compound waste, thereby protecting both their immediate work environment and the broader ecosystem. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or clarifications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.